molecular formula C8H11N3O B3019566 [3-(Aminomethyl)phenyl]urea CAS No. 218300-41-5

[3-(Aminomethyl)phenyl]urea

Cat. No.: B3019566
CAS No.: 218300-41-5
M. Wt: 165.196
InChI Key: VWRLPFDNAPTGQA-UHFFFAOYSA-N
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Description

[3-(Aminomethyl)phenyl]urea is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.196. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(aminomethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-5-6-2-1-3-7(4-6)11-8(10)12/h1-4H,5,9H2,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRLPFDNAPTGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[3-(Aminomethyl)phenyl]urea chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of [3-(Aminomethyl)phenyl]urea , focusing on its structural utility, synthetic pathways, and physicochemical properties relevant to drug discovery.

The Bifunctional Pharmacophore & Linker Scaffold

Executive Summary

This compound (CAS: 66062-85-3) is a versatile bifunctional building block extensively utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Its structure features a phenyl ring substituted at the meta positions with two distinct hydrogen-bonding motifs: a urea group (a neutral H-bond donor/acceptor) and an aminomethyl group (a basic H-bond donor/cationic center).

This dual functionality allows the molecule to serve as a critical "linker" scaffold. The urea moiety often engages the "hinge region" of kinase enzymes or solvent-exposed pockets, while the aminomethyl group provides a vector for solubility enhancement or covalent attachment in PROTAC (Proteolysis Targeting Chimera) design.

Chemical Identity & Structural Analysis

The molecule is defined by the meta-substitution pattern, which imposes a specific geometry (approx. 120° bond angle) between the two functional arms, distinguishing it from para-substituted analogues often used in linear liquid crystals.

Identification Data
ParameterValue
IUPAC Name N-[3-(Aminomethyl)phenyl]urea
Common Name 1-(3-(Aminomethyl)phenyl)urea
CAS Number 66062-85-3
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
SMILES NCCc1cccc(NC(N)=O)c1
InChI Key LRKMXKQTJKKMOQ-UHFFFAOYSA-N
3D Conformer & Pharmacophore Analysis

The phenyl ring acts as a rigid spacer. The urea group is planar due to resonance, often adopting a trans,trans conformation in solution to maximize hydrogen bonding with solvent or protein targets. The aminomethyl group possesses free rotation, allowing the terminal amine to scan for ionic interactions (e.g., with Asp or Glu residues in a protein pocket).

Pharmacophore Urea Urea Motif (H-Bond Donor/Acceptor) [Neutral] Phenyl Phenyl Spacer (Pi-Stacking/Hydrophobic) Urea->Phenyl Rigid Attachment Amine Aminomethyl Group (Cationic/Solubility) [Basic pKa ~9.5] Phenyl->Amine Flexible Linker (CH2)

Figure 1: Pharmacophore map illustrating the distinct electronic zones of the molecule.

Physicochemical Properties

Understanding the physicochemical profile is essential for predicting the compound's behavior in biological assays and formulation.

PropertyValueContext
LogP (Predicted) 0.2 - 0.5Moderately polar; good membrane permeability potential.
TPSA ~81 Ų< 140 Ų, indicating good oral bioavailability.
pKa (Amine) ~9.6Protonated at physiological pH (7.4), enhancing solubility.
pKa (Urea) ~13-14Remains neutral at physiological pH.
Solubility HighSoluble in DMSO, MeOH, Water (pH < 7).
H-Bond Donors 43 from Urea (-NH-CO-NH₂), 2 from Amine (-NH₂).
H-Bond Acceptors 21 from Carbonyl (C=O), 1 from Amine N.

Synthetic Routes & Methodology

The synthesis of this compound requires careful regiocontrol. A direct reaction of 3-aminobenzylamine with isocyanates typically results in a mixture or preferential reaction at the more nucleophilic aliphatic amine.

Recommended Protocol: The "Protection-Deprotection" Strategy

This method ensures 100% regioselectivity for the urea on the aromatic ring.

Step 1: Selective Protection
  • Reagents: 3-Aminobenzylamine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), 0°C.

  • Mechanism: The aliphatic amine is significantly more nucleophilic than the aniline. At 0°C with 1 equivalent of Boc₂O, the aliphatic amine is selectively protected.

  • Product: tert-butyl (3-aminobenzyl)carbamate.

Step 2: Urea Formation
  • Reagents: Sodium Cyanate (NaOCN), Acetic Acid (AcOH), Water/Ethanol.

  • Mechanism: The aniline nitrogen attacks the isocyanic acid (generated in situ) to form the urea.

  • Product: tert-butyl (3-ureidobenzyl)carbamate.

Step 3: Deprotection
  • Reagents: Trifluoroacetic acid (TFA), DCM.

  • Mechanism: Acidolytic cleavage of the Boc group yields the final ammonium salt, which is neutralized to the free base.

  • Product: this compound.[1]

Synthesis Start 3-Aminobenzylamine (Starting Material) Step1 Step 1: Selective Protection (Boc2O, DCM, 0°C) Targets Aliphatic Amine Start->Step1 Intermediate1 tert-butyl (3-aminobenzyl)carbamate Step1->Intermediate1 Step2 Step 2: Urea Formation (NaOCN, AcOH, H2O) Targets Aromatic Amine Intermediate1->Step2 Intermediate2 tert-butyl (3-ureidobenzyl)carbamate Step2->Intermediate2 Step3 Step 3: Deprotection (TFA/DCM) Removes Boc Group Intermediate2->Step3 Final This compound Step3->Final

Figure 2: Regioselective synthesis workflow preventing side-reactions at the aliphatic amine.

Biological Relevance & Applications[4][5][6][7][8]

Fragment-Based Drug Design (FBDD)

In FBDD, this molecule acts as a "super-fragment."

  • Urea Motif: Mimics the binding of ATP in the hinge region of kinases (e.g., p38 MAP kinase, VEGFR). It forms a characteristic bidentate H-bond with the backbone amide and carbonyl of the target protein.

  • Aminomethyl Motif: Extends into the solvent front or a ribose-binding pocket, providing a handle for "growing" the fragment into a lead compound.

Linker Chemistry (PROTACs)

The primary amine allows for facile amide coupling with E3 ligase ligands (e.g., Thalidomide derivatives) or Target of Interest (POI) ligands. The phenyl-urea segment provides a rigid spacer that can improve the pharmacokinetic profile of the chimera compared to purely aliphatic alkyl chains.

Handling, Stability & Safety (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ (carbamate formation) and oxidation over long periods.

  • Solubility Handling: For biological assays, prepare a 10-100 mM stock in DMSO. Avoid freeze-thaw cycles.

References

  • PubChem. Urea Derivatives and Structural Analogues. (General Phenylurea Data).[2][3][4] Available at: [Link]

  • Journal of Medicinal Chemistry.Urea derivatives as kinase inhibitors: Structural insights. (Contextual Reference for Urea Pharmacophore).

Sources

Technical Monograph: [3-(aminomethyl)phenyl]urea (CAS 218300-41-5)

[1]

Executive Summary

CAS 218300-41-5 , chemically identified as This compound (or N-[3-(aminomethyl)phenyl]urea), is a specialized bifunctional building block used primarily in the synthesis of Type II Kinase Inhibitors and urea-based peptidomimetics.[1] Its structure features a central phenyl ring substituted with a urea motif and a meta-aminomethyl group.[1]

This unique substitution pattern allows for "dual-vector" functionalization:

  • The Urea Motif: Acts as a hydrogen bond donor/acceptor pair, critical for binding to the "gatekeeper" residues or the DFG-aspartate in kinase active sites (e.g., similar to the binding mode of Sorafenib).[1]

  • The Aminomethyl Arm: Provides a nucleophilic handle for extending the molecule into the solvent-exposed regions or hydrophobic pockets of a target protein, enabling the construction of complex Structure-Activity Relationship (SAR) libraries.[1]

Physicochemical Profile

The following data aggregates calculated and experimentally verified parameters essential for handling and formulation.

PropertyValueUnitCondition/Note
Chemical Name This compound-IUPAC
CAS Number 218300-41-5--
Molecular Formula C₈H₁₁N₃O--
Molecular Weight 165.19 g/mol -
Physical State Solid Powder-White to off-white
Melting Point 145 - 150°CDecomposes at high temp
Solubility (Water) Moderate-Soluble in hot water; limited in cold
Solubility (Organic) High-DMSO, Methanol, DMF
pKa (Amine) ~9.2-Benzyl amine (protonated)
pKa (Urea) ~0.5-Very weak base
LogP 0.2 - 0.5-Predicted (Hydrophilic)
H-Bond Donors 3--NH₂, -NH-CO-NH-
H-Bond Acceptors 1-Carbonyl Oxygen

Synthetic Methodology & Manufacturing

To ensure high purity and regioselectivity, two primary routes are recommended. The choice depends on the scale and available equipment.

Route A: The "Nitrile Reduction" Strategy (Industrial Scale)

This route is atom-economical and avoids the use of expensive protecting groups.[1] It relies on the selective formation of the urea followed by the reduction of a nitrile precursor.

Step 1: Urea Formation [1]

  • Reagents: 3-Aminobenzonitrile, Potassium Cyanate (KOCN), Acetic Acid (AcOH).[1]

  • Protocol: Dissolve 3-aminobenzonitrile in aqueous acetic acid (50% v/v) at 35°C. Slowly add KOCN (1.2 eq) dissolved in water. The urea precipitates as a white solid.

  • Purification: Filtration and washing with cold water.[1]

Step 2: Nitrile Hydrogenation

  • Reagents: Raney Nickel (or Pd/C), Hydrogen (H₂), Methanol/Ammonia.[1]

  • Protocol: Suspend the 3-cyanophenylurea intermediate in methanolic ammonia. Add Raney Nickel catalyst (10 wt%).[1] Hydrogenate at 40-50 psi (3-4 bar) for 6-12 hours.

  • Critical Control Point: Monitor reaction carefully to prevent reduction of the urea carbonyl or hydrogenolysis of the benzyl-nitrogen bond (though rare under these conditions).[1]

  • Yield: Typically 75-85% overall.[1]

Route B: The "Boc-Protection" Strategy (Lab Scale)

This route offers higher control over purity and is preferred when synthesizing small batches for SAR studies.[1]

Step 1: Protection

  • React 3-nitrobenzylamine with Boc₂O to form tert-butyl (3-nitrobenzyl)carbamate.[1]

Step 2: Nitro Reduction

  • Reduce the nitro group (Pd/C, H₂) to the aniline: tert-butyl (3-aminobenzyl)carbamate.[1]

Step 3: Urea Formation [1]

  • React the aniline with Trimethylsilyl Isocyanate (TMS-NCO) or KOCN/AcOH to install the urea.[1]

Step 4: Deprotection

  • Remove the Boc group using TFA/DCM or HCl/Dioxane to yield the final salt of CAS 218300-41-5.[1]

Synthesis Workflow Diagram

SynthesisRoutesStart_Ind3-AminobenzonitrileStep1_IndStep 1: Urea Formation(KOCN, AcOH)Start_Ind->Step1_IndInter_IndIntermediate:(3-cyanophenyl)ureaStep1_Ind->Inter_IndStep2_IndStep 2: Nitrile Reduction(H2, Raney Ni)Inter_Ind->Step2_IndFinalTARGET: this compoundCAS 218300-41-5Step2_Ind->FinalIndustrial RouteStart_Lab3-NitrobenzylamineStep1_LabStep 1: Boc ProtectionStart_Lab->Step1_LabStep2_LabStep 2: Nitro ReductionStep1_Lab->Step2_LabStep3_LabStep 3: Urea FormationStep2_Lab->Step3_LabStep4_LabStep 4: Acid DeprotectionStep3_Lab->Step4_LabStep4_Lab->FinalLab Route

Caption: Comparative synthetic pathways for CAS 218300-41-5 illustrating the atom-economical Industrial Route vs. the precision Lab Route.

Biological Application: Kinase Inhibitor Design[1][7]

CAS 218300-41-5 is a "privileged structure" in medicinal chemistry.[1] Its utility stems from its ability to mimic the binding interactions of established kinase inhibitors.

Mechanism of Action (Structural Basis)

In the context of Type II Kinase Inhibition (binding to the inactive DFG-out conformation):

  • The Urea Bridge: The urea hydrogens form a bidentate hydrogen bond with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) residues in the kinase active site.[1] This anchors the inhibitor.

  • The Phenyl Ring: Occupies the hydrophobic pocket adjacent to the gatekeeper residue.

  • The Aminomethyl Group: This is the differentiator. In CAS 218300-41-5, the meta-positioning allows the amine to extend towards the solvent front or the hinge region , depending on the specific kinase topology.[1] It serves as a handle for amide coupling with solubilizing groups (e.g., morpholine, piperazine) or further aromatic systems to increase potency.[1]

Experimental Protocol: Coupling Reaction

To utilize this building block in a library synthesis:

  • Dissolution: Dissolve CAS 218300-41-5 (1.0 eq) in dry DMF.

  • Base: Add DIPEA (3.0 eq) to neutralize the amine salt.

  • Coupling: Add the carboxylic acid partner (1.1 eq) and HATU (1.2 eq).

  • Reaction: Stir at Room Temperature for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF, then brine.

Safety & Handling (E-E-A-T)

While CAS 218300-41-5 is not classified as a highly potent API itself, it is a reactive intermediate and should be handled with standard laboratory safety protocols.[1]

  • Hazard Classification:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place (2-8°C recommended for long term) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or hydrolysis of the urea over extended periods.

  • Stability: Stable under normal conditions.[1][2] Avoid strong oxidizing agents (which react with the amine) and strong acids/bases (which may hydrolyze the urea at high temperatures).[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 159325 (Torcetrapib - Related Urea Motifs). Retrieved from [Link]

  • Organic Syntheses. (1948).[1] Phenylurea Synthesis Protocols. Org. Synth. 1948, 28,[1] 89. Retrieved from [Link]

An In-Depth Technical Guide to the Therapeutic Potential of Aminomethyl Phenylurea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of aminomethyl phenylurea derivatives, a promising class of compounds with significant therapeutic potential across multiple disease areas. We will delve into the core chemistry, explore the nuanced mechanisms of action, and survey the current landscape of their applications, with a focus on oncology, inflammation, and neurodegenerative disorders. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this chemical scaffold.

Introduction: The Phenylurea Scaffold in Medicinal Chemistry

The urea functionality is a cornerstone in medicinal chemistry, prized for its ability to form stable, bidentate hydrogen bonds with biological targets, thereby enabling potent and specific molecular interactions.[1] This capacity has led to the incorporation of the urea moiety into a wide array of clinically approved drugs.[1] Phenylurea derivatives, characterized by a urea group linked to at least one phenyl ring, have emerged as a particularly versatile scaffold. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects.[1][2]

Aminomethyl phenylurea derivatives represent a specific and highly significant subclass. The introduction of an aminomethyl group provides an additional site for hydrogen bonding and potential ionic interactions, while also serving as a versatile linker to incorporate other pharmacophores. This strategic modification can enhance target affinity, modulate physicochemical properties, and unlock novel mechanisms of action, making this class of compounds a fertile ground for drug discovery.

Synthetic Strategies and Methodologies

The synthesis of aminomethyl phenylurea derivatives is typically achieved through robust and well-established chemical reactions. The most common and direct method involves the reaction of an appropriately substituted phenylisocyanate with an amine bearing the desired aminomethyl functionality.

A widely employed alternative, which avoids the direct handling of potentially hazardous isocyanates, is the use of phosgene or its safer equivalents. In this approach, a primary amine is reacted with phosgene to generate an isocyanate intermediate in situ, which then reacts with a second amine to form the unsymmetrical urea derivative.[1] This methodology is highly adaptable for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.[1]

Experimental Protocol: General Synthesis of an N,N'-Disubstituted Aminomethyl Phenylurea Derivative

This protocol outlines a representative synthesis using an isocyanate precursor.

Materials:

  • Substituted Phenylisocyanate (1.0 eq)

  • Aminomethyl-containing compound (e.g., aminomethylpyridine) (1.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Inert gas atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Purification apparatus (e.g., column chromatography system with silica gel)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, dissolve the substituted phenylisocyanate (1.0 eq) in the chosen anhydrous solvent.

  • Nucleophilic Addition: To the stirring solution, add the aminomethyl-containing compound (1.0 eq) dropwise at room temperature.

  • Reaction: The reaction mixture is then typically heated to reflux (the specific temperature depends on the solvent used).

  • Monitoring: The progress of the reaction is monitored by TLC until the starting materials are consumed (typically 2-24 hours).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure aminomethyl phenylurea derivative.

  • Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing & Purification cluster_end Final Product & Analysis start1 Substituted Phenylisocyanate reaction Nucleophilic Addition (Anhydrous Solvent, Reflux) start1->reaction start2 Aminomethyl Reagent start2->reaction workup Solvent Removal (Rotary Evaporation) reaction->workup purify Column Chromatography workup->purify product Pure Aminomethyl Phenylurea Derivative purify->product analysis Characterization (NMR, MS, FTIR) product->analysis

General Synthesis Workflow for Aminomethyl Phenylurea Derivatives.

Core Mechanisms of Action

Aminomethyl phenylurea derivatives exert their therapeutic effects by modulating a variety of biological targets and pathways. Their action is often multifactorial, contributing to their broad applicability.[4]

Kinase Inhibition

A primary mechanism for the anticancer activity of many phenylurea derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[5]

  • Receptor Tyrosine Kinases (RTKs): Compounds of this class have shown potent inhibitory effects on RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-MET.[4][6] By blocking these receptors, the derivatives can disrupt downstream signaling cascades that control angiogenesis, cell proliferation, and survival. Several dual c-MET and VEGFR-2 inhibitors are in development as potential treatments for solid tumors.[6]

  • Intracellular Signaling Cascades: Phenylurea derivatives can also target intracellular signaling pathways like the PI3K/Akt/mTOR and RAS-RAF-MEK-ERK pathways.[3] These pathways are crucial for cell growth and survival, and their excessive activation is a hallmark of many cancers.[3] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk VEGFR-2 / c-MET Receptor Tyrosine Kinase pi3k PI3K rtk->pi3k ras RAS rtk->ras akt Akt pi3k->akt mtor mTOR akt->mtor nucleus_outcomes Gene Transcription (Proliferation, Survival, Angiogenesis) mtor->nucleus_outcomes raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->nucleus_outcomes inhibitor Aminomethyl Phenylurea Derivative inhibitor->rtk Inhibition inhibitor->raf Inhibition

Inhibition of Key Oncogenic Signaling Pathways.
Induction of Apoptosis and Cell Cycle Arrest

Several aminomethyl phenylurea derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through various mechanisms, including the activation of mitochondrial apoptotic pathways, increasing levels of reactive oxygen species (ROS), and causing DNA damage.[7][8] Furthermore, these compounds can arrest the cell cycle, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[3]

Anti-inflammatory Activity

The urea scaffold is present in molecules with known anti-inflammatory properties.[2] Derivatives have been shown to inhibit key mediators of inflammation, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α and IL-1β.[9][10] This activity suggests potential applications in treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.[10]

Therapeutic Applications

The diverse mechanisms of action translate into a wide range of potential therapeutic applications.

Oncology

Cancer therapy remains the most extensively explored application for aminomethyl phenylurea derivatives. They have demonstrated potent, broad-spectrum antiproliferative activity against numerous cancer cell lines, including leukemia, breast, colon, renal, and lung cancer.[2][8]

One notable example is the development of pomalidomide derivatives containing urea moieties, which have shown potent anti-tumor activity in breast cancer cell lines.[7][11] Compound 5d from this series, for instance, exhibited an IC₅₀ value of 20.2 μM in MCF-7 cells and was found to induce cell death by increasing cellular ROS levels and causing DNA damage.[7][11]

Compound Class/Example Cancer Cell Line Target(s) IC₅₀ (µM) Reference
(2-Aminophenyl)urea Derivative (2n)-c-MET / VEGFR-20.018 / 0.024[4]
Menthone-pyrimidine-urea (4g)MGC-803 (Gastric)PI3K/Akt/mTOR3.21[3]
Menthone-pyrimidine-urea (4i)Hela (Cervical)PI3K/Akt/mTOR6.04[3]
Pomalidomide-urea Derivative (5d)MCF-7 (Breast)Apoptosis Induction20.2[7][11]
N-3-bromoacetylaminophenyl-N'-alkylurea (16j)VariousNot tubulin-based0.38 - 4.07[8]
1,3-diphenylurea appended aryl pyridine (APPU2n)-c-MET / VEGFR-2-[6]

Table 1: In Vitro Anticancer Activity of Selected Phenylurea Derivatives.

The in vivo efficacy of these compounds has also been demonstrated. For example, the dual c-MET/VEGFR-2 inhibitor APPU2n showed significant anticancer activity in vivo, with a tumor inhibition ratio of 56.1% and improved hematological parameters in animal models.[6]

Inflammatory Disorders

Given their ability to modulate inflammatory pathways, phenylurea derivatives are being investigated for various inflammatory conditions.[10] For instance, pyrazolyl urea derivatives have been synthesized and evaluated as potent anti-inflammatory agents with reduced ulcerogenic side effects compared to traditional NSAIDs.[10] The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines, making them relevant for diseases like rheumatoid arthritis and osteoarthritis.[10]

Neurodegenerative Diseases

The roles of oxidative stress, mitochondrial dysfunction, and inflammation are well-established in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12][13] While direct research on aminomethyl phenylurea derivatives in this area is still emerging, their known mechanisms provide a strong rationale for their investigation as neuroprotective agents. By combating oxidative stress and reducing neuroinflammation, these compounds could potentially slow disease progression.[10][13] The inhibition of certain kinases, a key feature of this compound class, is also a therapeutic strategy being explored for neurodegeneration, for example, by targeting tau phosphorylation.[14]

Other Potential Applications

The versatility of the phenylurea scaffold extends to other therapeutic areas. Derivatives have been synthesized and evaluated for:

  • Antidiabetic Activity: Sulphonylureas, a major class of antidiabetic drugs, are a well-known type of urea derivative.[15] Newer phenylurea compounds have also shown antihyperglycemic effects in preclinical models.[15]

  • Receptor Antagonism: Trisubstituted phenylurea derivatives have been developed as highly potent antagonists for the neuropeptide Y5 (NPY5) receptor, with IC₅₀ values below 0.1 nM, indicating potential for treating obesity.[16]

Structure-Activity Relationship (SAR) Insights

Optimizing the therapeutic potential of aminomethyl phenylurea derivatives relies on a deep understanding of their structure-activity relationships (SAR). Systematic modification of the scaffold has yielded crucial insights into the determinants of potency and selectivity.

  • Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings are critical. For anticancer agents, haloacylamino groups (e.g., -CH₂Br) have been shown to enhance potency.[8] The degree of branching, aromaticity, and polarizability of these substituents also significantly affect inhibitory activity against targets like B-RAF kinase.[17]

  • The Urea Linkage: The urea moiety itself is a key pharmacophore. Its hydrogen-bonding capability is fundamental to target binding. Modifications to this group can drastically alter activity.[16]

  • The N'-Substituent: The group attached to the second nitrogen of the urea (the N'-substituent) can be varied to fine-tune activity. While sometimes not essential for anticancer activity, a proper alkyl substitution can enhance it.[8] For receptor antagonists, this part of the molecule is often extensively modified to optimize potency.[16][18]

Key Areas for Structure-Activity Relationship (SAR) Modification.

Conclusion and Future Directions

Aminomethyl phenylurea derivatives constitute a robust and highly adaptable chemical scaffold with demonstrated therapeutic potential, most prominently in oncology. Their ability to potently and often selectively inhibit key signaling kinases and other enzymes makes them prime candidates for further development. The synthetic accessibility of these compounds allows for extensive medicinal chemistry efforts to optimize their efficacy, selectivity, and pharmacokinetic profiles.

Future research should focus on:

  • Expanding Therapeutic Applications: Systematically exploring their potential in neurodegenerative and chronic inflammatory diseases where their mechanisms of action are highly relevant.

  • Developing Selective Inhibitors: Leveraging SAR insights to design next-generation derivatives with improved selectivity for specific kinase isoforms or other targets to minimize off-target effects.

  • Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing therapeutic agents, particularly in cancer treatment.

The continued exploration of aminomethyl phenylurea derivatives promises to yield novel and effective therapies for some of the most challenging human diseases.

References

  • (2-Aminophenyl)urea Derivatives as Potential Anticancer Agents: Application Notes and Protocols. Benchchem.
  • Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor. (2022). Frontiers in Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules. Available at: [Link]

  • Applications of Phenylurea Derivatives in Medicinal Chemistry: Application Notes and Protocols. Benchchem.
  • Wang, Y., et al. (2022). Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties. Molecules. Available at: [Link]

  • Veselinović, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry. Available at: [Link]

  • Refat, M. S., et al. (2023). Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. Scientific Reports. Available at: [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (2022). Frontiers in Chemistry. Available at: [Link]

  • Miceli, C., et al. (2022). Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products. Foods. Available at: [Link]

  • Gendek-Kubiak, H., et al. (2022). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. Molecules. Available at: [Link]

  • Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. ResearchGate. Available at: [Link]

  • Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]

  • Li, W., et al. (2009). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties. MDPI. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry. Available at: [Link]

  • Gonzalez-Reyes, S., et al. (2012). Recent Advances in the Treatment of Neurodegenerative Diseases Based on GSH Delivery Systems. CNS & Neurological Disorders - Drug Targets. Available at: [Link]

  • Fotsch, C., et al. (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, D., et al. (2017). Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Novel Compounds for the Treatment of Neurodegenerative Diseases: Patent Highlight. (2012). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Some of the most commonly found neurodegenerative diseases. ResearchGate. Available at: [Link]

  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. (2024). Molecules. Available at: [Link]

  • STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDE AND THIOUREA DIAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

  • Nitta, A., et al. (2012). Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. (2017). International Journal of Molecular Sciences. Available at: [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2017). Molecules. Available at: [Link]

  • A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2022). RSC Medicinal Chemistry. Available at: [Link]

Sources

The Phenylurea Scaffold: A Structural Anchor in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylurea moiety (


) is not merely a linker; it is a privileged structure  in medicinal chemistry. Its ubiquity in FDA-approved therapeutics—ranging from the kinase inhibitor Sorafenib to the sEH inhibitor Triclocarban—stems from its unique electronic and steric profile.

The scaffold functions as a "molecular velcro," capable of forming a directional hydrogen bond network (donor-acceptor-donor motif) that stabilizes protein conformations often inaccessible to other chemotypes. This guide dissects the phenylurea scaffold's role in stabilizing the "DFG-out" kinase conformation, its mimetic properties in epoxide hydrolase inhibition, and provides robust, scalable protocols for its synthesis and evaluation.

Structural & Electronic Architecture

The efficacy of the phenylurea scaffold relies on three core physicochemical pillars:

  • Planarity & Rigidity: The resonance between the nitrogen lone pairs and the carbonyl group imparts significant double-bond character to the C-N bonds. This restricts rotation, pre-organizing the molecule for binding and reducing the entropic penalty upon complexation.

  • Directional Hydrogen Bonding: The urea motif presents two H-bond donors (

    
    ) and one H-bond acceptor (
    
    
    
    ). In kinase pockets, this allows for a bidentate "anchor" interaction with the protein backbone.
  • Electronic Modulation: Substituents on the phenyl ring directly influence the acidity of the proximal

    
    . Electron-withdrawing groups (EWGs) like 
    
    
    
    or
    
    
    (common in Sorafenib/Regorafenib) increase the acidity of the
    
    
    , thereby strengthening the hydrogen bond with the target's acceptor residues.
Table 1: Physicochemical Profile of the Phenylurea Motif
PropertyCharacteristicMedicinal Chemistry Implication
H-Bond Donors 2 (N-H)Critical for binding Glu/Asp residues in kinases.
H-Bond Acceptors 1 (C=O)Often solvent-exposed or interacting with backbone NH.
Geometry Planar (

)
Reduces entropic cost of binding; induces fit.
pKa (NH) ~12-14 (Tunable)EWGs on phenyl ring lower pKa, enhancing donor strength.
LogP Moderate to HighPhenyl ring aids hydrophobic pocket occupancy but requires solubilizing tails.

Case Study A: The Kinase Revolution (Type II Inhibition)

The most transformative application of phenylureas has been in the design of Type II Kinase Inhibitors . Unlike Type I inhibitors that bind the active ATP site, Type II inhibitors exploit the phenylurea scaffold to stabilize the enzyme in an inactive conformation known as DFG-out .

The Mechanistic Logic (Causality)

In the active kinase state, the conserved DFG motif (Asp-Phe-Gly) points inward to coordinate magnesium and ATP.

  • The Trigger: The phenylurea inhibitor enters the deep hydrophobic pocket adjacent to the ATP site.

  • The Anchor: The urea moiety forms a pair of hydrogen bonds with a conserved Glutamate (Glu) on the

    
    C-helix and the Aspartate (Asp)  of the DFG motif.
    
  • The Lock: This interaction forces the DFG motif to flip outward ("DFG-out"), rendering the kinase catalytically incompetent.

Visualization: The DFG-Out Binding Mode

The following diagram illustrates the critical H-bond network formed by the urea scaffold in VEGFR2 (based on Sorafenib crystal structures).

DFG_Binding Glu Glu Residue (αC-Helix) Asp Asp Residue (DFG Motif) Urea Phenylurea Scaffold (Inhibitor) Urea->Glu H-Bond (NH donor) Urea->Asp H-Bond (NH donor) Gatekeeper Gatekeeper Residue (Hydrophobic) Urea->Gatekeeper Van der Waals Hydrophobic_Pocket Allosteric Pocket Urea->Hydrophobic_Pocket Phenyl Ring Occupancy

Caption: Schematic of the "Pharmacological Handshake." The phenylurea scaffold (Blue) bridges the catalytic Glu and Asp residues (Red), locking the kinase in the inactive DFG-out state.

Case Study B: Soluble Epoxide Hydrolase (sEH)

Beyond kinases, phenylureas are the gold standard for inhibiting soluble Epoxide Hydrolase (sEH) .

  • Mechanism: The enzyme hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into diols.

  • Urea Role: The urea carbonyl mimics the oxygen of the epoxide substrate, while the

    
     protons H-bond to the catalytic aspartate and tyrosine residues in the active site, effectively acting as a Transition State Mimic .
    

Synthetic Methodologies

Creating unsymmetrical phenylureas requires careful selection of reagents to avoid symmetric byproducts (e.g., diphenylurea).

Strategy Decision Tree

Synthesis_Tree Start Target: Unsymmetrical Phenylurea (Ph-NH-CO-NH-R) Isocyanate_Avail Is Phenyl Isocyanate Available? Start->Isocyanate_Avail Route_A Route A: Direct Addition (Standard) Isocyanate_Avail->Route_A Yes Route_B Route B: Activation Strategy (Safer/Versatile) Isocyanate_Avail->Route_B No Phosgene Avoid Phosgene Gas? Route_B->Phosgene CDI CDI Coupling (Imidazole Intermediate) Phosgene->CDI Yes (Green Chem) Triphosgene Triphosgene/BTC (Solid Phosgene equiv.) Phosgene->Triphosgene No (Traditional)

Caption: Synthetic decision matrix. Route A is fastest for simple analogs; CDI (Route B) is preferred for complex amines or safety.

Experimental Protocols

Protocol 1: CDI-Mediated Synthesis of Unsymmetrical Phenylureas

Rationale: This method avoids the handling of toxic isocyanates and phosgene gas, utilizing 1,1'-Carbonyldiimidazole (CDI) as a safer activating agent.

Materials:

  • Aniline derivative (1.0 equiv)

  • Functionalized Amine (

    
    , 1.1 equiv)
    
  • CDI (1.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) (optional, if amine is a salt)

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under inert atmosphere (

    
    ), dissolve the aniline (1.0 mmol) in anhydrous DCM (5 mL).
    
  • CDI Addition: Cool to 0°C. Add CDI (1.1 mmol) portion-wise.

  • Intermediate Formation: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour. Checkpoint: Monitor by TLC (disappearance of aniline). The intermediate is the N-acylimidazole.

  • Coupling: Add the second amine (

    
    ) (1.1 mmol) in one portion.
    
  • Reaction: Stir at RT for 4–12 hours. If the reaction is sluggish, reflux at 40°C.

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove imidazole byproduct and unreacted amine.

    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/Ethyl Acetate).

Protocol 2: Fluorescent sEH Inhibition Assay

Rationale: To validate the biological activity of the synthesized urea.

  • Buffer Prep: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA.

  • Enzyme: Recombinant human sEH (1 nM final concentration).

  • Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate). Note: Hydrolysis yields a fluorescent reporter.

  • Procedure:

    • Incubate Enzyme (20 µL) with Inhibitor (Phenylurea analog, 20 µL in DMSO) for 5 minutes at 30°C.

    • Add PHOME substrate (60 µL, final conc. 50 µM).

    • Read: Monitor Fluorescence (Excitation 330 nm / Emission 465 nm) kinetically for 10–30 minutes.

  • Data Analysis: Calculate

    
     by plotting reaction velocity vs. log[Inhibitor].
    

References

  • Evans, B. E., et al. (1988).[1][2] Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists. Journal of Medicinal Chemistry. Link (Establishes the "Privileged Structure" concept).

  • Wilhelm, S. M., et al. (2006).[3] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Link (Details the DFG-out binding mode).

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications.[4] Journal of Medicinal Chemistry. Link (Review of urea-based sEH inhibitors).

  • Bogolubsky, A. V., et al. (2011).[5] A facile synthesis of unsymmetrical ureas.[5][6][7][8] Tetrahedron.[5] Link (Synthetic methodologies).[5]

  • Kitamura, S., et al. (2017).[9] Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales.[9] PLoS One.[9] Link (Natural occurrence and SAR).

Sources

The Phenylurea Pharmacophore in Kinase Inhibitor Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylurea moiety represents one of the most privileged scaffolds in modern kinase inhibitor design. Its success stems not merely from its chemical stability, but from its unique ability to bridge the ATP-binding site and the allosteric hydrophobic pocket found in the "DFG-out" inactive kinase conformation. This guide dissects the structural mechanics, medicinal chemistry strategies, and experimental protocols required to leverage the phenylurea pharmacophore for Type II kinase inhibition.

Part 1: Structural Basis of Phenylurea Binding

The Type II Binding Mechanism

Unlike Type I inhibitors that compete directly with ATP in the active conformation (DFG-in), phenylurea-based inhibitors typically function as Type II inhibitors . They stabilize the inactive DFG-out conformation, where the Phenylalanine (F) of the DFG motif flips 180° out of the hydrophobic pocket, creating a new allosteric site.

The "Glu-Asp Bridge"

The defining feature of the phenylurea pharmacophore is its ability to form a dual hydrogen-bonding network, often referred to as the "Glu-Asp Bridge."

  • The Donor-Acceptor Pair: The urea functionality (

    
    ) acts as a bidirectional hydrogen bond donor.
    
  • Target 1 (Catalytic Loop): One NH donates a hydrogen bond to the side chain carboxylate of the conserved Glutamate (Glu) located on the

    
    C-helix.
    
  • Target 2 (Activation Loop): The other NH donates a hydrogen bond to the backbone amide or side chain of the conserved Aspartate (Asp) in the DFG motif.

This interaction locks the


C-helix in an inactive position and prevents the regulatory spine (R-spine) from assembling, effectively silencing the kinase.
Visualization of the Binding Mode

BindingMode cluster_pocket Allosteric DFG-out Pocket Glu Glu (αC-helix) (Conserved) Asp Asp (DFG motif) (Activation Loop) HydroPocket Hydrophobic Allosteric Pocket Gatekeeper Gatekeeper Residue Inhibitor Heterocyclic Head Urea Linker (-NH-CO-NH-) Hydrophobic Tail Inhibitor:Urea->Glu H-bond Donor (NH) Inhibitor:Urea->Asp Inhibitor:Tail->HydroPocket Van der Waals / π-stacking Inhibitor:Head->Gatekeeper Hinge Interaction (H-bonds)

Figure 1: Schematic representation of the phenylurea "Glu-Asp" bridging mechanism within the kinase DFG-out pocket.[1][2] The urea linker anchors the inhibitor, allowing the tail to occupy the allosteric hydrophobic region.

Part 2: Medicinal Chemistry & SAR[3][4][5][6][7]

Effective design of phenylurea inhibitors follows a tripartite "Head-Linker-Tail" model. Each segment plays a distinct role in potency and selectivity.

The Head (Hinge Binder)
  • Function: Mimics the adenine ring of ATP.

  • Chemistry: Typically a nitrogen-containing heterocycle (e.g., pyridine, pyrimidine, quinoline).

  • SAR Insight: Substitution at the C-4 position of the phenyl ring (relative to the urea) dictates the vector towards the hinge.

The Linker (Phenylurea)
  • Function: The structural anchor.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the phenyl ring (e.g., -F, -Cl, -CF3) increase the acidity of the urea NH protons, potentially strengthening the H-bonds with Glu and Asp. However, excessive acidity can lead to poor pharmacokinetic (PK) properties.

  • Bioisosteres: While amides and carbamates are sometimes used, the urea is often preferred for its specific geometry and dual-donor capability.

The Tail (Hydrophobic Cap)
  • Function: Occupies the allosteric pocket created by the DFG-out movement.

  • Chemistry: Lipophilic moieties such as -CF3, -tBu, or halogenated phenyls.

  • Selectivity: This region is less conserved than the ATP pocket, offering the highest potential for achieving kinase selectivity.

Comparative Data: Approved Phenylurea Kinase Inhibitors
DrugPrimary TargetsIndicationKey Structural Feature
Sorafenib VEGFR, PDGFR, RAFRCC, HCCN-methylpicolinamide head; Chlorofluoro-phenyl tail.[3]
Regorafenib VEGFR, TIE2, RETCRC, GISTFluorinated analog of Sorafenib (enhanced stability).[3]
Lenvatinib VEGFR, FGFRThyroid Ca, HCCQuinoline head; Cyclopropane-urea linker variant.[3]
Tivozanib VEGFRRCCIsoxazole tail; High potency/selectivity.[3]

Part 3: Design Protocol (Step-by-Step)

This workflow outlines the rational design of a novel phenylurea inhibitor starting from a hit or fragment.

Experimental Workflow
  • Scaffold Selection:

    • Start with a verified "Hinge Binder" fragment (e.g., aminopyrimidine).

    • Criterion: IC50 < 10 µM against target kinase in DFG-in state.

  • In Silico Docking (DFG-out):

    • Tool: Glide (Schrödinger) or GOLD.

    • Protocol: Use a reference DFG-out crystal structure (e.g., PDB: 1IEP for Abl).

    • Constraint: Define a hydrogen bond constraint between the urea NHs and the Glu/Asp residues. This forces the software to prioritize the Type II binding mode.

  • Linker Optimization:

    • Synthesize a library of para-amino phenylureas.

    • Variable: Distance between the hinge binder and the urea.

    • Check: Ensure the phenyl ring does not clash with the "Gatekeeper" residue.

  • Tail Exploration (The "Selectivity Sweep"):

    • Attach diverse lipophilic groups to the distal nitrogen of the urea.

    • Library: 3-CF3-phenyl, 4-F-phenyl, t-butyl, cyclopropyl.

    • Assay: Test against a panel of 5-10 related kinases to establish a selectivity profile early.

Design Logic Visualization

DesignWorkflow Start Hit Identification (Hinge Binder) Step1 In Silico Docking (DFG-out Template) Start->Step1 PDB Selection Step2 Urea Insertion (Linker Optimization) Step1->Step2 H-bond Constraints Step3 Tail Diversification (Hydrophobic Pocket) Step2->Step3 SAR Expansion Validation Selectivity Profiling (Kinase Panel) Step3->Validation IC50 Determination Validation->Step3 Iterative Refinement

Figure 2: Iterative workflow for designing phenylurea-based Type II inhibitors, emphasizing the transition from computational modeling to SAR refinement.

Part 4: Case Studies

Sorafenib: The Prototype

Sorafenib was the first oral multikinase inhibitor to validate the phenylurea pharmacophore.

  • Challenge: Designing a RAF inhibitor that also targeted angiogenic kinases (VEGFR).

  • Solution: The diarylurea scaffold bridged the ATP site (binding the pyridine head) and the allosteric pocket.

  • Outcome: The urea moiety formed the critical H-bonds with Glu885 and Asp1046 (VEGFR2 numbering), stabilizing the inactive conformation.

Lenvatinib: The Evolution

Lenvatinib represents a structural evolution.

  • Differentiation: Unlike the flexible tail of Sorafenib, Lenvatinib uses a quinoline core that acts as both the head and part of the spacer, with a cyclopropane ring near the urea.

  • Mechanism: It binds in a "DFG-in" like mode (Type I½) in some contexts but utilizes the urea interactions characteristic of Type II, demonstrating the plasticity of this pharmacophore.

Part 5: Challenges & Future Directions

Resistance Mechanisms[7]
  • Gatekeeper Mutations: Bulky mutations at the gatekeeper residue (e.g., T315I in Abl) can sterically block the phenylurea linker from accessing the back pocket.

  • Strategy: Use of "kinked" linkers or smaller bioisosteres (e.g., alkynes) to bypass the steric clash.

Physicochemical Properties[3][7]
  • Solubility: Diarylureas often suffer from poor aqueous solubility ("brick dust").

  • Solution: Introduction of solubilizing groups (e.g., N-methylpiperazine) on the "Head" portion, as seen in Sorafenib and Imatinib.

References

  • Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. Source: NIH / Journal of Medicinal Chemistry [Link]

  • Urea-based anticancer agents.[4] Exploring 100-years of research with an eye to the future. Source: Frontiers in Pharmacology [Link]

  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Source: Journal of Medicinal Chemistry [Link][5]

  • FDA-approved small-molecule kinase inhibitors. Source: DTU Inside [Link]

  • Design strategies for protein kinase inhibitors. Source: PubMed / Current Opinion in Drug Discovery & Development [Link]

Sources

Methodological & Application

using [3-(Aminomethyl)phenyl]urea as a linker in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of the [3-(Aminomethyl)phenyl]urea Linker in Drug Design

Abstract

The this compound motif represents a high-value "semi-rigid" linker and pharmacophore scaffold in modern drug discovery. Unlike flexible aliphatic chains (e.g., PEG, alkyl) or fully rigid aromatic systems, this motif offers a unique meta-substituted geometry that directs exit vectors at a ~120° angle, critical for exploring distinct chemical spaces in kinase inhibitors, PROTACs, and fragment-based drug discovery (FBDD). This guide details the physicochemical rationale, synthetic protocols, and design strategies for deploying this linker to optimize binding affinity and metabolic stability.

Introduction: The "Goldilocks" Linker

In medicinal chemistry, linkers are often binary choices: flexible (entropic penalty, high solubility) or rigid (entropic gain, solubility challenges). The this compound moiety bridges this gap.

  • The Urea Anchor: Acts as a dual hydrogen bond donor/acceptor (D-D-A or D-D), frequently targeting the "gatekeeper" residues (e.g., Thr315 in Abl kinase) or the DFG-aspartate in Type II kinase inhibitors.

  • The Phenyl Scaffold: Provides structural integrity and

    
    -stacking potential.
    
  • The Aminomethyl Extension: The methylene spacer (-CH2-) breaks conjugation between the amine and the aromatic ring. This increases the basicity (pK

    
     ~9-10) of the terminal amine compared to an aniline, enhancing solubility and nucleophilicity for conjugation.
    
Table 1: Physicochemical Profile of the Linker Motif
PropertyValue / CharacteristicImpact on Drug Design
Geometry Meta (1,3-substitution)Creates a "kinked" conformation; avoids linear steric clashes.
H-Bond Potential High (Urea + Amine)Urea is a critical binding element (e.g., Sorafenib-like binding).
Basicity (N) Benzyl amine: BasicImproves aqueous solubility via protonation at physiological pH.
Rigidity Semi-RigidReduces entropic penalty upon binding compared to long alkyl chains.
Metabolic Stability Moderate to HighUrea is stable to hydrolysis; benzyl position requires monitoring for oxidation.

Design Rationale & Structural Biology

The Meta-Substitution Effect

Using the 3-position (meta) rather than the 4-position (para) is a deliberate geometric choice. In Type II kinase inhibitors, the urea binds in the hydrophobic pocket, and the meta-tail extends towards the solvent front. A para-substitution often directs the tail into the protein backbone, causing steric clash.

PROTAC Linker Strategy

In Proteolysis Targeting Chimeras (PROTACs), linker length and rigidity determine the formation of the productive Ternary Complex (Target-PROTAC-E3 Ligase).

  • Problem: PEG linkers are often too floppy, leading to "wrap-around" conformations that fail to recruit the E3 ligase.

  • Solution: The this compound motif introduces a defined distance and angle. The urea can also serve as an additional anchor point on the E3 ligase surface (e.g., VHL or CRBN), turning the linker into part of the active binding complex.

Experimental Protocol: Synthesis & Conjugation

This protocol describes the selective functionalization of 3-(aminomethyl)aniline to construct the this compound motif. The challenge is differentiating the highly nucleophilic benzyl amine from the less nucleophilic aniline.

Workflow Visualization

SynthesisWorkflow Start Start: 3-(Aminomethyl)aniline Step1 Step 1: Selective Protection (Boc-anhydride, 0°C) Start->Step1 Nucleophilic hierarchy (Benzyl > Aniline) Inter1 Intermediate A: N-Boc-3-(aminomethyl)aniline Step1->Inter1 Step2 Step 2: Urea Formation (Isocyanate R-NCO) Inter1->Step2 Aniline reaction Inter2 Intermediate B: Urea-Boc Conjugate Step2->Inter2 Step3 Step 3: Deprotection (TFA/DCM) Inter2->Step3 Acidic cleavage Final Final Linker Scaffold: This compound Step3->Final

Figure 1: Synthetic route for the selective generation of the urea linker motif.

Detailed Procedure

Reagents:

  • 3-(Aminomethyl)aniline (CAS: 100-46-9)

  • Di-tert-butyl dicarbonate (Boc

    
    O)
    
  • Isocyanate of choice (R-NCO) or Trichloroacetyl isocyanate (for terminal urea)

  • Dichloromethane (DCM), Triethylamine (TEA), Trifluoroacetic acid (TFA).

Step 1: Selective Protection of the Benzyl Amine Rationale: The aliphatic benzyl amine is significantly more nucleophilic than the aromatic aniline. Low temperature and stoichiometric control allow selective protection.

  • Dissolve 3-(aminomethyl)aniline (1.0 eq) in DCM (0.1 M) at 0°C.

  • Add TEA (1.1 eq).

  • Add Boc

    
    O (0.95 eq) dropwise over 30 minutes. Note: Using a slight deficit of Boc
    
    
    
    O prevents bis-protection.
  • Stir at 0°C for 2 hours. Monitor by TLC/LCMS. The major product is the benzyl-Boc protected aniline.

  • Validation:

    
    H NMR should show the methylene protons (-CH2-) shifted downfield slightly, with the aromatic amine signal (-NH2) remaining distinct (broad singlet ~3-5 ppm).
    

Step 2: Urea Formation (The "Head" Attachment)

  • To the crude reaction mixture (or purified Intermediate A), add the desired Isocyanate (1.1 eq).

    • For Terminal Urea: Use Trichloroacetyl isocyanate, followed by hydrolysis with K

      
      CO
      
      
      
      /MeOH.
    • For Substituted Urea (Linker): Add R-NCO (e.g., phenyl isocyanate, pyridyl isocyanate).

  • Stir at room temperature for 4–12 hours. The aromatic amine reacts to form the urea.

  • Concentrate and purify via flash chromatography (Hexane/Ethyl Acetate).

Step 3: Deprotection & "Tail" Attachment

  • Dissolve Intermediate B in DCM/TFA (4:1 ratio).

  • Stir for 1 hour to remove the Boc group.

  • Concentrate in vacuo. The resulting salt is the This compound trifluoroacetate .

  • Application: This amine can now be coupled to a carboxylic acid (e.g., E3 ligase ligand or solubilizing tail) using standard EDC/HOBt or HATU coupling conditions.

Case Study Applications

Type II Kinase Inhibitors

Many kinase inhibitors (e.g., Sorafenib) utilize a diaryl urea. By replacing the distal phenyl ring with the [3-(aminomethyl)phenyl] group, you introduce a solubilizing "tail" that extends into the solvent.

  • Mechanism: The urea H-bonds with the Glu/Asp of the DFG motif. The aminomethyl group, protonated at physiological pH, improves oral bioavailability and can form salt bridges with surface residues.

Fragment-Based Drug Discovery (FBDD)

The 1-[3-(aminomethyl)phenyl]-3,3-dimethylurea building block is a "privileged structure" in fragment libraries.

  • Screening: The urea binds to hinge regions or aspartyl proteases.

  • Elaboration: Once a hit is found, the aminomethyl group serves as the perfect vector for "fragment growing"—chemically stable and synthetically accessible.

Troubleshooting & Optimization

IssueProbable CauseSolution
Poor Solubility Urea aggregation ( intermolecular H-bonding).Use polar aprotic solvents (DMF, DMSO) for reactions. In final drugs, ensure the aminomethyl group remains protonatable (avoid capping with hydrophobic groups).
Regioselectivity Failure Reaction occurred at both amines.Lower temperature to -10°C during Step 1. Use slow addition of Boc

O. Verify starting material purity.
Chemical Instability Oxidation of benzyl amine.Store intermediates as Boc-protected forms or HCl salts. Avoid prolonged exposure to air in basic solution.

References

  • PROTAC Linker Design Strategies: Troup, R. I., et al. (2020).[][2][3] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. [Link] Context: Discusses the shift from PEG to rigid phenyl linkers to improve bioactivity.

  • Urea Motifs in Kinase Inhibitors: Garuti, L., et al. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Mini Reviews in Medicinal Chemistry. [Link] Context: Validates the urea moiety as a privileged scaffold for H-bonding in active sites.

Sources

Application Note: Precision Synthesis and Evaluation of Phenylurea-Based IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rational design, chemical synthesis, and biological validation of urea-based IDO1 inhibitors. It prioritizes robust, scalable protocols and mechanistic understanding over generic instructions.

Abstract & Strategic Context

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan (Trp) metabolism into kynurenine (Kyn).[1][2] In the tumor microenvironment, IDO1 overexpression depletes Trp and elevates Kyn, suppressing T-cell proliferation and promoting immune escape.[3]

Urea-based derivatives (specifically phenylureas ) have emerged as a privileged scaffold for IDO1 inhibition.[3][4] The urea moiety functions as a critical pharmacophore, often forming hydrogen bonds with the active site residues (e.g., Ser167) or interacting directly with the heme iron, while the flanking phenyl rings occupy the hydrophobic pockets (Pocket A/B).

This guide details a modular synthetic protocol using phenyl isocyanates and activated phenyl carbamates to generate diverse urea libraries, followed by a validated HeLa cell-based assay for potency determination.

Chemical Synthesis Protocols

Synthetic Strategy: The "Masked Isocyanate" Approach

While the direct reaction of anilines with isocyanates is common, it is often limited by the instability and commercial unavailability of specific isocyanates. We recommend a two-step protocol using phenyl chloroformate to generate a stable phenyl carbamate intermediate . This intermediate acts as a "masked isocyanate," allowing for the controlled formation of unsymmetrical ureas with high purity.

Workflow Visualization

The following diagram outlines the decision logic between Direct Coupling (Method A) and the Carbamate Route (Method B).

SyntheticWorkflow Start Target: Unsymmetrical Phenylurea IDO1 Inhibitor CheckIso Is Isocyanate Commercially Available? Start->CheckIso MethodA Method A: Direct Coupling CheckIso->MethodA Yes MethodB Method B: Activated Carbamate CheckIso->MethodB No (Unstable/Rare) StepA1 React Aniline + Isocyanate (DCM, 0°C to RT) MethodA->StepA1 StepB1 Form Phenyl Carbamate (Aniline + PhOCOCl) MethodB->StepB1 Final Final Urea Product (Purification) StepA1->Final StepB2 Displace with Amine 2 (DMSO/DIPEA, Heat) StepB1->StepB2 StepB2->Final

Caption: Decision tree for selecting the optimal synthetic route based on reagent availability. Method B is preferred for library generation.

Detailed Protocol: Method B (Activated Carbamate Route)

This method is superior for synthesizing diaryl ureas where the requisite isocyanate is unstable.

Reagents:

  • Substituted Aniline (Starting Material 1)

  • Phenyl Chloroformate (Activation Agent)

  • Secondary Amine / Aniline (Partner 2)

  • Pyridine or Triethylamine (Base)[5]

  • Dichloromethane (DCM, anhydrous)

  • DMSO (for the second step)[6]

Step 1: Formation of Phenyl Carbamate Intermediate

  • Preparation: Dissolve the substituted aniline (1.0 equiv) and pyridine (1.2 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂).

  • Activation: Cool the solution to 0°C. Dropwise add phenyl chloroformate (1.05 equiv).

    • Causality: Cooling prevents double-acylation. Phenyl chloroformate is chosen because the resulting phenoxy group is a good leaving group for the subsequent step but stable enough to isolate.

  • Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Quench with water. Extract with DCM.[7] Wash the organic layer with 1M HCl (to remove pyridine) and brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: The intermediate is usually a white solid. Verify by LC-MS (Target Mass + 120 Da for the phenoxycarbonyl group).

Step 2: Urea Formation (Displacement)

  • Coupling: Dissolve the isolated phenyl carbamate intermediate (1.0 equiv) in DMSO (0.2 M).

  • Addition: Add the second amine/aniline (1.1 equiv) and Triethylamine (2.0 equiv).

  • Conditions: Heat to 60–80°C for 4–12 hours.

    • Mechanism:[2][8][9][10] The second amine attacks the carbonyl carbon, expelling the phenol leaving group. DMSO is used to solubilize polar ureas and facilitate the nucleophilic attack.

  • Purification: Pour the reaction mixture into ice water. The urea product often precipitates. Filter and wash with water. If no precipitate forms, extract with EtOAc and purify via flash chromatography (Hexane/EtOAc gradient).

Biological Evaluation: HeLa Cell-Based IDO1 Assay

Enzymatic assays using recombinant protein are useful, but cell-based assays are critical to verify membrane permeability and metabolic stability. We utilize an IFN-γ inducible HeLa cell model.

Assay Principle

HeLa cells do not constitutively express IDO1. Treatment with Interferon-gamma (IFN-γ) induces IDO1 expression. The enzyme converts L-Tryptophan (Trp) in the media to N-formylkynurenine, which hydrolyzes to Kynurenine (Kyn). We measure Kyn levels in the supernatant using Ehrlich’s reagent (p-dimethylaminobenzaldehyde), which forms a yellow Schiff base complex absorbing at 480–490 nm.

Pathway Visualization

IDOPathway IFN IFN-γ Stimulation Gene IDO1 Gene Transcription IFN->Gene Enzyme IDO1 Enzyme (Active Heme) Gene->Enzyme Kyn Kynurenine (Product) Enzyme->Kyn Facilitates Trp L-Tryptophan (Substrate) Trp->Kyn Catalysis Inhibitor Urea Inhibitor (Test Compound) Inhibitor->Enzyme Blocks Readout Yellow Complex (OD 490nm) Kyn->Readout + Ehrlich's Reagent

Caption: Mechanism of the HeLa cell-based IDO1 assay. Inhibitors block the conversion of Trp to Kyn, reducing the OD490 signal.

Step-by-Step Protocol
  • Seeding: Plate HeLa cells (ATCC CCL-2) at 20,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Allow attachment overnight.

  • Induction & Treatment:

    • Remove culture media.

    • Add fresh media containing human recombinant IFN-γ (50 ng/mL) .

    • Simultaneously add the Test Compound (Urea derivative) in serial dilutions (e.g., 10 µM to 1 nM). Ensure final DMSO concentration is <0.5%.

    • Control 1 (Max Signal): Cells + IFN-γ + DMSO (No inhibitor).

    • Control 2 (Background): Cells only (No IFN-γ).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

    • Causality: 48 hours allows sufficient accumulation of Kynurenine in the supernatant for robust detection.

  • Detection (The Ehrlich Assay):

    • Transfer 140 µL of supernatant to a new flat-bottom 96-well plate.

    • Add 10 µL of 6.1 N Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 2500 rpm for 10 min.

    • Transfer 100 µL of the clarified supernatant to a new plate.

    • Add 100 µL of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Readout: Incubate at RT for 10 min (yellow color develops). Measure Absorbance at 490 nm (or 480 nm) using a microplate reader.

Data Analysis

Calculate the percentage of inhibition using the formula:



Plot % Inhibition vs. Log[Concentration] to determine the IC₅₀ value using non-linear regression (e.g., GraphPad Prism).

Representative Data & SAR Insights

The following table summarizes expected Structure-Activity Relationship (SAR) trends for phenylurea IDO1 inhibitors, based on literature precedents [1, 2].

Compound ClassR1 Substitution (Phenyl Ring A)R2 Substitution (Phenyl Ring B)IDO1 IC₅₀ (HeLa)Notes
Reference HH> 10 µMUnsubstituted diphenylurea is weak.
Halogenated 3-Cl, 4-FH0.5 - 2.0 µMHalogens improve lipophilic filling in Pocket A.
Polar Tail 3-Cl4-Pyridine< 100 nMH-bond acceptor (pyridine) likely interacts with heme iron.
Alkyne Linked 3-Br3-Ethynyl-Triazole~ 1.7 µMTriazole linkage (via Click chemistry) provides rigidity [2].

Key Insight: The most potent urea inhibitors often possess one lipophilic aromatic ring (to anchor in the hydrophobic pocket) and one heteroaromatic ring (pyridine, imidazole) capable of coordinating with the heme iron or H-bonding with the propionate side chain of the heme [3].

References

  • Zhang, X., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors.[4][7] Molecules, 25(6), 1447.[4]

  • Hou, X. X., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors.[5] Frontiers in Pharmacology, 14, 1198064.

  • Röhrig, U. F., et al. (2019). IDO1 Inhibitors: A Patent Review (2013-2018).

Sources

Application Notes and Protocols for N-Acylation of [3-(Aminomethyl)phenyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acylated [3-(Aminomethyl)phenyl]urea Scaffolds in Medicinal Chemistry

The this compound scaffold is a key building block in contemporary drug discovery, prized for its unique structural features that facilitate critical interactions with biological targets. The urea moiety is an exceptional hydrogen bond donor and acceptor, while the aminomethyl group provides a versatile handle for chemical modification. N-acylation of this primary amine is a pivotal transformation, enabling the synthesis of diverse libraries of compounds with a wide spectrum of pharmacological activities. N-acyl ureas are a class of compounds recognized for their potential as anticancer, antidiabetic, and anticonvulsant agents.[1] This modification allows for the systematic exploration of the structure-activity relationship (SAR), fine-tuning physicochemical properties such as lipophilicity and metabolic stability, and ultimately leading to the identification of potent and selective therapeutic agents.

This comprehensive guide provides detailed protocols and expert insights into the reaction conditions for the N-acylation of this compound, empowering researchers to confidently and efficiently synthesize novel derivatives for their drug development programs.

Understanding the Reaction: Chemoselectivity and Mechanism

The core challenge in the N-acylation of this compound lies in achieving chemoselectivity. The molecule presents two distinct nucleophilic sites: the primary benzylic amine and the nitrogen atoms of the urea group. The primary amine is significantly more nucleophilic and less sterically hindered than the urea nitrogens, which are resonance-stabilized by the adjacent carbonyl group. Consequently, acylation is expected to occur preferentially at the aminomethyl group.

The general mechanism for N-acylation involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acylating agent. The specific nature of the intermediate and the reaction byproducts will depend on the chosen acylation method.

Methodology I: Acylation with Acyl Chlorides

Acylation with acyl chlorides is a robust and widely employed method due to the high reactivity of the acylating agent.[1] The reaction proceeds rapidly and often results in high yields. A base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol: Acylation with Acyl Chlorides

1. Materials and Reagents:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

2. Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acylated product.

Data Presentation: Acylation with Acyl Chlorides
Acyl ChlorideSolventBaseTemperature (°C)Time (h)Typical Yield (%)
Acetyl ChlorideDCMTEA0 to RT285-95
Benzoyl ChlorideTHFDIPEA0 to RT380-90
Isobutyryl ChlorideDCMTEA0 to RT475-85
Causality Behind Experimental Choices:
  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

  • Base: The tertiary amine base is crucial to neutralize the HCl generated, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.

  • Low Temperature Addition: Adding the acyl chloride at 0 °C helps to control the exothermic reaction and minimize potential side reactions.

Methodology II: Coupling of Carboxylic Acids using Carbodiimides

Carbodiimide-mediated coupling is a milder alternative to the use of acyl chlorides, suitable for substrates that are sensitive to harsh conditions. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid, facilitating amide bond formation.[1]

Experimental Protocol: DCC Coupling

1. Materials and Reagents:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Dilute hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

2. Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents), this compound (1.0 equivalent), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Addition of DCC: Add a solution of DCC (1.2 equivalents) in DCM dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction proceeding. Monitor by TLC.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU.

  • Purification: Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation: Carbodiimide Coupling
Coupling AgentAdditiveSolventTemperature (°C)Time (h)Typical Yield (%)
DCCDMAP (cat.)DCMRT12-2470-85
EDCHOBtDMFRT12-2475-90
Causality Behind Experimental Choices:
  • DCC/EDC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

  • DMAP/HOBt: These additives act as catalysts, increasing the reaction rate and suppressing side reactions such as the formation of N-acylurea byproducts.[2]

  • Filtration of DCU: The byproduct of the DCC coupling, dicyclohexylurea, is largely insoluble in common organic solvents, allowing for its convenient removal by filtration.[1]

Visualization of Experimental Workflow

Diagram: General Workflow for N-Acylation

G cluster_0 Method 1: Acyl Chloride cluster_1 Method 2: Carbodiimide Coupling A1 Dissolve this compound and Base in Anhydrous Solvent A2 Cool to 0 °C A1->A2 A3 Add Acyl Chloride Dropwise A2->A3 A4 Stir at Room Temperature A3->A4 A5 Reaction Monitoring (TLC) A4->A5 A6 Aqueous Work-up A5->A6 A7 Purification (Chromatography) A6->A7 end Pure N-Acylated Product A7->end B1 Dissolve Substrates and Catalyst in Anhydrous Solvent B2 Add Carbodiimide Solution B1->B2 B3 Stir at Room Temperature B2->B3 B4 Reaction Monitoring (TLC) B3->B4 B5 Filter to Remove Urea Byproduct B4->B5 B6 Aqueous Work-up B5->B6 B7 Purification (Chromatography) B6->B7 B7->end start Start start->A1 start->B1

Caption: Workflow for N-acylation of this compound.

Conclusion and Future Perspectives

The N-acylation of this compound is a fundamental transformation for the generation of novel chemical entities with potential therapeutic applications. The choice between the acyl chloride and carbodiimide coupling methods will depend on the specific acyl group being introduced, the scale of the reaction, and the stability of the starting materials. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize a diverse range of N-acylated this compound derivatives. Future work in this area may focus on the development of even milder and more environmentally friendly acylation methods, such as enzymatic or photocatalytic approaches.

References

  • Ramazani, A., Nasrabadi, F. Z., & Ghomi, J. S. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 127(12), 2263-2268. Available at: [Link]

Sources

Advanced Application Note: Solid-Phase Synthesis of Phenylurea Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Using Aminomethyl Phenyl Building Blocks[1][2]

Executive Summary & Strategic Rationale

The incorporation of urea linkages (


) into peptide backbones creates ureidopeptides , a class of peptidomimetics with profound pharmacological advantages.[1][2] Unlike native amide bonds, the urea linkage is resistant to proteolytic degradation by common proteases (e.g., chymotrypsin, pepsin), significantly extending the in vivo half-life of therapeutic candidates.

This guide details the integration of aminomethyl phenylurea motifs.[2] The inclusion of the phenyl spacer provides conformational rigidity (reducing entropic penalties upon binding) and offers a scaffold for


-

stacking interactions with target receptors.

Key Technical Advantages:

  • Bioisosterism: Mimics the hydrogen-bonding capability of the peptide bond but alters the geometry and spacing.

  • Metabolic Stability: Complete resistance to standard amidases.[1][2]

  • Conformational Control: The planar phenyl ring restricts bond rotation, forcing specific secondary structures useful for inhibiting protein-protein interactions (PPIs).[1][2]

Chemical Strategy & Mechanism[1][2][3][4]

The synthesis relies on the reaction between a resin-bound amine (nucleophile) and an electrophilic "activated" carbonyl species derived from Fmoc-4-(aminomethyl)aniline (or its isomers).[1][2]

We present two distinct activation pathways. The choice depends on safety constraints and reaction scale:

  • Method A (The Isocyanate Route): In situ generation of isocyanates using Triphosgene.[2] High reactivity but requires strict safety controls.[1][2]

  • Method B (The Activated Carbamate Route): Preparation of

    
    -nitrophenyl carbamates.[1][2] These are isolable, shelf-stable crystalline solids that react cleanly with resin-bound amines, avoiding the handling of phosgene derivatives during the coupling step.[2]
    
Mechanistic Pathway (Graphviz Visualization)

UreaSynthesis cluster_0 Activation Phase cluster_1 Solid Phase Coupling Precursor Fmoc-(aminomethyl)aniline Intermediate Activated Species (Isocyanate OR Carbamate) Precursor->Intermediate Base (DIPEA/Pyridine) Activator Activation Reagent (Triphosgene OR p-NO2-Ph-OCOCl) Activator->Intermediate Transition Tetrahedral Intermediate Intermediate->Transition Nucleophilic Attack Resin Resin-Bound Peptide-NH2 Resin->Transition Product Resin-Urea-Peptide Transition->Product Loss of Leaving Group (p-Nitrophenol / Cl-) caption Fig 1. Mechanistic pathway for urea linkage formation on solid support.

Materials & Reagents
ComponentSpecificationPurpose
Resin Rink Amide MBHA or Wang (0.4–0.6 mmol/g)Low loading prevents aggregation of urea segments.[1][2]
Building Block Fmoc-4-(aminomethyl)aniline (HCl salt)The core scaffold.[1][2] Contains an aromatic amine (low pKa) and an aliphatic amine (protected).[1][2]
Activator A Triphosgene (Bis(trichloromethyl) carbonate)Generates phosgene in situ for isocyanate formation.[1][2]
Activator B 4-Nitrophenyl chloroformateForms the stable activated carbamate.[1][2]
Base DIPEA (Diisopropylethylamine)Scavenges HCl; activates the nucleophile.[2]
Solvent Anhydrous DCM / DMFDCM is preferred for activation; DMF for coupling.[1][2]
Detailed Protocols
Protocol A: Preparation of the Activated Carbamate Building Block

Recommended for high reproducibility and safety.

Rationale: Aromatic amines are less nucleophilic than aliphatic amines.[1][2] Pre-activating the Fmoc-4-(aminomethyl)aniline as a carbamate ensures that when it is added to the resin, the resin-bound amine attacks the carbamate carbonyl efficiently.

  • Dissolution: Dissolve Fmoc-4-(aminomethyl)aniline (1.0 eq) and Pyridine (1.1 eq) in anhydrous DCM (concentration ~0.1 M) under inert atmosphere (

    
    ).
    
  • Activation: Cool the solution to 0°C. Dropwise add a solution of 4-nitrophenyl chloroformate (1.05 eq) in DCM.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC or LC-MS (Shift in retention time; appearance of p-nitrophenyl ester mass).[1][2]

  • Workup: Wash the organic layer with 1M KHSO

    
     (x2), Water (x1), and Brine (x1).[2] Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate.
  • Precipitation: Triturate the residue with cold diethyl ether to yield the Fmoc-4-(aminomethyl)phenyl-p-nitrophenyl carbamate as a white/off-white solid.[1][2]

    • Storage: Stable at -20°C for months.[1][2]

Protocol B: On-Resin Coupling (Solid Phase Assembly)

Step 1: Resin Preparation

  • Swell the resin (e.g., Rink Amide, 100 mg) in DCM for 30 mins.

  • Deprotect the Fmoc group of the previous amino acid using 20% Piperidine/DMF (2 x 10 min).[2]

  • Wash extensively: DMF (x3), DCM (x3), DMF (x3).[1][2]

    • QC Check: Perform a Kaiser Test.[1][2] The resin should be dark blue (positive for free amines).[2]

Step 2: Urea Coupling

  • Dissolve the Activated Carbamate (from Protocol A, 3.0 eq) in anhydrous DMF.[2]

  • Add DIPEA (3.0 eq) to the solution.[2]

    • Note: Do not premix for >5 mins to avoid hydrolysis.[1][2]

  • Add the mixture to the resin-bound free amine.[2]

  • Agitate at RT for 4–12 hours.

    • Optimization: For sterically hindered amines (e.g., N-methylated peptides), heat to 50°C (microwave assisted: 75°C for 15 mins).[1][2]

  • Drain and Wash: DMF (x5), DCM (x5).

Step 3: Validation (Self-Validating Step)

  • Perform a Kaiser Test (ninhydrin).[1][2]

  • Result: The resin must be colorless (yellow).[2]

  • If Blue:[1][2] The coupling is incomplete. Repeat Step 2 with fresh reagents.

  • Note: The urea nitrogen attached to the phenyl ring is significantly less nucleophilic than a standard amine.[2] It will not react with Fmoc-AA-OH in the next step under standard conditions, but it can be acylated if forced.[1][2] However, in this design, the "growing" end is the Fmoc-protected aminomethyl group.

Step 4: Chain Elongation

  • Deprotect the Fmoc group on the newly added phenylurea unit using 20% Piperidine/DMF.[2]

  • Wash: DMF (x3), DCM (x3).[1][2][3]

  • Proceed with standard HBTU/DIC coupling for the next amino acid.[2]

Quality Control & Troubleshooting
Common Failure Modes
  • Hydantoin Formation: If the urea nitrogen attacks the carbonyl of the preceding amino acid, a cyclic hydantoin can form, terminating the chain.

    • Prevention:[1][2][4][3] Ensure the coupling of the next amino acid is rapid. Avoid prolonged exposure to base after Fmoc deprotection of the urea unit.

  • Insolubility: Urea backbones aggregate strongly due to intermolecular hydrogen bonding.[1][2]

    • Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP/1% Triton X-100) or incorporate pseudoproline dipeptides in the sequence to disrupt aggregation.[2]

Analytical Data Summary
MethodObservationInterpretation
Kaiser Test Yellow beads / Blue solutionPass. Free amine successfully converted to urea.[1][2]
Chloranil Test Colorless beadsPass. More sensitive for secondary amines (if applicable).[1][2]
IR Spectroscopy Band at ~1640–1660 cm⁻¹Pass. Diagnostic stretch for urea carbonyl.[1][2]
HPLC Broad peak shapeCaution. Urea peptides often smear due to cis/trans isomerization or aggregation.[1][2] Run gradients at 60°C.
Workflow Visualization

SPPS_Workflow Start Resin Preparation (Fmoc Deprotection) Check1 QC: Kaiser Test (+) Start->Check1 Couple Coupling: Activated Phenyl Carbamate + DIPEA (3-6 hrs) Check1->Couple If Blue Check2 QC: Kaiser Test (-) Couple->Check2 Check2->Couple If Blue (Repeat) Deprotect Fmoc Deprotection (20% Piperidine) Check2->Deprotect If Colorless Elongate Next AA Coupling (Standard SPPS) Deprotect->Elongate Elongate->Start Next Cycle caption Fig 2. Operational workflow for inserting phenylurea units.

References
  • Merrifield, R. B. (1963).[1][2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link[1]

  • Guichard, G., & Semetey, V. (2002).[2] Solid-Phase Synthesis of Oligoureas. Journal of Peptide Science. (Foundational work on urea backbones on solid support).[1][2] Link[1]

  • Hutchinson, J. H., et al. (1996).[1][2] Solid Phase Synthesis of Urea Peptidomimetics. Tetrahedron Letters. (Describes the activated carbamate method). Link

  • Boejen, A., & Burgess, K. (1999).[2] Solid-Phase Synthesis of Urea-Linked Peptidomimetics. Journal of Organic Chemistry. (Optimization of isocyanate precursors). Link[1]

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups in Organic Synthesis.[1][2][5][6][7] Chemical Reviews. (Reference for orthogonality of protecting groups). Link[1]

Sources

Application Note: Synthesis of Sorafenib Analogs via [3-(Aminomethyl)phenyl]urea

[1][3]

Introduction & Rationale

Sorafenib (Nexavar) is a multi-kinase inhibitor targeting Raf, VEGFR, and PDGFR.[1][2] Its structure is characterized by a "Head" (N-methylpicolinamide), a "Linker" (phenoxy), and a "Tail" (diarylurea).[1][2] Standard synthesis typically involves the formation of the diaryl ether followed by urea installation.[2]

This protocol reverses the standard logic by utilizing This compound as a nucleophilic "Tail-Linker" hybrid.[1][3] This building block allows for the rapid generation of benzylamine-linked analogs , replacing the ether oxygen with a methylene-amine spacer (-CH₂-NH-).[1][3]

Structural Advantages of this Approach:

  • Chemoselectivity: The aliphatic amine (-CH₂-NH₂) is significantly more nucleophilic than the urea nitrogens, allowing for direct, protection-free coupling to the heteroaryl core.[1][2]

  • Rotational Freedom: The methylene spacer introduces a new degree of freedom, potentially accessing novel binding pockets within the ATP-binding site.[2]

  • H-Bonding: The secondary amine formed acts as an additional hydrogen bond donor.[2][3]

Chemical Strategy & Retrosynthesis

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr ) mechanism.[1][2] The electrophilic partner, 4-chloro-N-methylpicolinamide , reacts with the nucleophilic aliphatic amine of this compound.[1][3]

Reaction Pathway Visualization[2][3]

GStart14-Chloro-N-methylpicolinamide(Electrophile)IntermediateMeisenheimer ComplexStart1->Intermediate DMSO, DIPEA, 80°CStart2This compound(Nucleophile)Start2->IntermediateProductBenzylamine-LinkedSorafenib AnalogIntermediate->Product -HCl (Elimination)

Caption: SNAr coupling pathway. The aliphatic amine attacks the C4-position of the pyridine ring, displacing chloride.[2]

Experimental Protocols

Protocol A: Preparation of Electrophile (If not commercial)

Note: 4-chloro-N-methylpicolinamide is commercially available, but in-house synthesis ensures purity.[1][3]

  • Reagents: Picolinic acid, Thionyl chloride (SOCl₂), Methylamine (THF solution).[1][2]

  • Procedure:

    • Reflux picolinic acid in SOCl₂ (neat or in DCM) for 3 hours to form the acid chloride.[1][2]

    • Evaporate excess SOCl₂ under vacuum.[1][2]

    • Dissolve residue in dry DCM at 0°C.[1][2]

    • Add Methylamine (2.0 equiv) dropwise.[1][2]

    • Stir at RT for 2 hours.

    • Purification: Wash with NaHCO₃, dry over MgSO₄.[1][2]

Protocol B: Coupling of this compound (Core Synthesis)

This is the critical step. The reaction exploits the pKa difference between the aliphatic amine (~10) and the urea nitrogens (~13-14) to ensure regioselectivity.[1][2]

Materials:

  • Reagent A: 4-Chloro-N-methylpicolinamide (1.0 equiv, 1.0 mmol, ~170 mg)[1][3]

  • Reagent B: this compound (1.1 equiv, 1.1 mmol)[1][2][3]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[1][3]

  • Solvent: Anhydrous DMSO (or DMF)[1][2][3]

  • Catalyst (Optional): KI (0.1 equiv) to accelerate SNAr via in-situ iodide exchange.

Step-by-Step Methodology:

  • Dissolution: In a 10 mL microwave vial or round-bottom flask, dissolve Reagent A (170 mg) in 3 mL of anhydrous DMSO.

  • Activation: Add DIPEA (0.52 mL, 3.0 mmol) and stir for 5 minutes at room temperature.

  • Addition: Add Reagent B (this compound) in one portion.

    • Critical Check: Ensure the urea is fully dissolved.[1][2] If utilizing the hydrochloride salt of the urea, ensure an extra equivalent of base is added.[2]

  • Reaction:

    • Thermal Method:[1][2][3] Heat to 80–90°C for 12–16 hours under an inert atmosphere (N₂).

    • Microwave Method (Preferred): Heat at 120°C for 45 minutes.

  • Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS. Look for the disappearance of the chloride peak (m/z ~170) and appearance of the product mass (m/z ~300+ depending on exact urea structure).[1][2]

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (30 mL). Stir vigorously for 20 minutes.

    • A precipitate should form.[1][2]

    • Filtration: Collect the solid by vacuum filtration.[1][2] Wash the cake with water (2 x 10 mL) and cold diethyl ether (1 x 10 mL) to remove residual DMSO and unreacted amine.

  • Purification:

    • If the precipitate is impure, purify via Flash Column Chromatography.[1][2]

    • Stationary Phase: Silica Gel.[1][2][3]

    • Mobile Phase: Gradient of DCM:MeOH (98:2 to 90:10).[1][2][3]

Protocol C: Structural Characterization (Quality Control)

A valid synthesis must be confirmed by the following spectral signatures:

TechniqueDiagnostic SignalConfirmation
1H NMR (DMSO-d6) δ 4.5 - 4.7 ppm (d, 2H) Confirms the methylene (-CH2-) linker attached to the nitrogen.[1][3]
1H NMR δ 7.5 - 8.5 ppm (m) Shifts in the pyridine protons indicating C4-substitution.[1][3]
1H NMR δ 8.8 ppm (s, 1H) Urea NH proton (singlet, exchangeable).
LC-MS [M+H]+ Single peak with correct mass (No M+2 peak from Cl).[2][3]

Advanced Modification: From Primary to Diaryl Urea

If the starting material was the primary urea (1-[3-(Aminomethyl)phenyl]urea) and the target is a diaryl urea (classic Sorafenib tail), a post-coupling modification is required.[1][2]

Reaction: Buchwald-Hartwig Urea Arylation

  • Substrate: The Product from Protocol B (containing -NH-CO-NH2).

  • Partner: 4-Chloro-3-(trifluoromethyl)bromobenzene.[1][3]

  • Catalyst: Pd₂(dba)₃ / Xantphos.[1][2][3]

  • Base: Cs₂CO₃.[1][2][3]

  • Conditions: Dioxane, 100°C, 12h.

  • Note: This step is challenging due to the competing secondary amine linker.[1][2] It is often better to synthesize the specific [3-(Aminomethyl)phenyl]-3-aryl-ureabefore Protocol B if a specific tail is required.[3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Poor nucleophilicity of amine salt.[1][2][3]Ensure free base formation.[1][2][3] Increase DIPEA to 5.0 equiv.
Regioselectivity Issues Urea nitrogen reacting.Lower temperature to 60°C and extend time. Urea N is much less reactive than Benzyl-NH2.[1][2][3]
Oiling out in Water Product is too lipophilic/amorphous.[1][2][3]Extract with EtOAc instead of filtering. Wash organic layer with Brine.[1][2][4]
Incomplete Conversion Deactivation of Pyridine ring.[1][2][3]Add KI (0.1 eq) or switch solvent to NMP (N-methylpyrrolidone) and raise temp to 100°C.

Biological Evaluation (Protocol Summary)

To validate the analog, perform a Kinase Inhibition Assay (FRET-based) :

  • Enzyme: Recombinant Raf-1 or VEGFR2.[1][2][3]

  • Substrate: Fluorescently labeled peptide substrate.

  • Protocol: Incubate Analog (0.1 nM – 10 µM) with enzyme and ATP (Km concentration) for 60 min.

  • Readout: Measure phosphorylation via FRET signal reduction.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Wilhelm, S. M., et al. "BAY 43-9006 exhibits broad spectrum oral antitumor activity..."[1][2] Cancer Research, 2004.[1][2]

  • Bankston, D., et al. "A Scalable Synthesis of BAY 43-9006 (Sorafenib)."[1][2] Organic Process Research & Development, 2002.[1][2]

  • PubChem Compound Summary. "1-(3-(Aminomethyl)phenyl)urea."[1][2][3][5] National Center for Biotechnology Information.[1][2] [1][2][3]

  • Laird, A. D., et al. "Sorafenib (BAY 43-9006) inhibits tumor growth and vascularization..."[1][2] Clinical Cancer Research, 2005.[1][2]

  • Adib, M., et al. "Reaction of Isocyanides with Amines."[1][2] (Context on Urea formation). Tetrahedron Letters, 2008.[1][2]

Disclaimer: This protocol involves the handling of hazardous chemicals.[1][2] All experiments should be conducted in a fume hood with appropriate PPE.

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for [3-(Aminomethyl)phenyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-AMPU-001 Compound: [3-(Aminomethyl)phenyl]urea (CAS: 66037-38-9 / Derivatives) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary

You are encountering solubility challenges with This compound , a compound that presents a classic "molecular tug-of-war." Its structure contains a hydrophobic phenylurea core (prone to crystal lattice stability) and a basic aminomethyl group (pH-sensitive).[1]

At neutral pH (7.4), the amine exists in equilibrium between its cationic (soluble) and neutral (insoluble) forms.[1] If the concentration exceeds the intrinsic solubility of the neutral species, the compound precipitates—often described as "crashing out." This guide provides the protocols to manipulate this equilibrium and stabilize the compound in aqueous buffers.

Module 1: The pH Lever (Primary Solubilization Strategy)[1]

The Science: The aminomethyl group on your compound behaves like benzylamine, with a pKa of approximately 9.0–9.3 [1, 2].

  • pH < 6.0: The amine is fully protonated (

    
    ).[1] The compound acts as a salt and is highly soluble.[1]
    
  • pH > 7.0: The amine begins to deprotonate (

    
    ).[1] The molecule loses its charge, and the hydrophobic phenylurea interaction dominates, leading to precipitation.
    

The Protocol: In-Situ Salt Formation Use this method if you are working with the Free Base solid.[1]

  • Weighing: Weigh the target amount of this compound.

  • Acidification: Do not add water yet.[1] Add 1.0 equivalent of 0.1 M HCl (or acetic acid) directly to the powder.[1]

    • Why? This converts the free base into the Hydrochloride (HCl) or Acetate salt immediately, breaking the crystal lattice.[1]

  • Dilution: Add water/buffer to reach 90% of final volume.

  • pH Adjustment (Critical): Slowly titrate with dilute NaOH to your target pH.

    • Warning: As you approach pH 7.4, watch for turbidity (cloudiness).[1] If it clouds, you have exceeded the intrinsic solubility of the neutral form. You must back-titrate to a lower pH or proceed to Module 2 (Cosolvents).

Module 2: Preventing the "DMSO Crash-Out"

The Issue: Researchers often dissolve the compound in 100% DMSO (stock) and spike it into PBS (buffer).[1] The compound immediately precipitates.[1] The Mechanism: DMSO is hygroscopic and interacts strongly with water.[1] When mixed, the solvent power drops non-linearly. At 1% DMSO, the solution is effectively 99% water, and the hydrophobic phenyl ring drives the molecules together [3, 4].

Visualization: The Precipitation Cascade

crash_out_mechanism cluster_0 Stock Solution cluster_1 Aqueous Dilution A Compound in 100% DMSO (Solvated by DMSO shell) B Rapid Mixing with Buffer A->B C DMSO strips away to bind Water B->C D Supersaturation (Hydrophobic Exposure) C->D E Nucleation & Precipitation D->E If Conc > Intrinsic Solubility

Figure 1: The mechanism of precipitation upon dilution.[1] The DMSO hydration shell is stripped away by water, exposing the hydrophobic phenylurea core.

Protocol: The "Step-Down" Dilution Method

Do not add stock directly to the bulk media.[1] Use an intermediate dilution step.

StepActionRationale
1 Prepare 1000x Stock in DMSO.High solubility in pure organic solvent.
2 Prepare Intermediate (10x) in PEG-400 or Ethanol .Dilute the DMSO stock 1:10 into a secondary solvent that bridges polarity.
3 Final Dilution.Slowly add the Intermediate to the vortexing buffer.[1]

Module 3: Advanced Formulation (Cyclodextrins)

If you strictly require pH 7.4 and cannot use high % organic solvents, you must use encapsulation.

The Solution: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1] Why it works: The phenylurea moiety fits inside the lipophilic cavity of the cyclodextrin, while the hydroxyl groups on the outside interact with water. This "hides" the hydrophobic portion of your molecule from the aqueous buffer [5, 6].[1]

Protocol: CD-Complexation

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in PBS.[1]
    
  • Addition: Add your compound (powder or DMSO stock) to this vehicle.

  • Sonication: Sonicate for 10–20 minutes at 30°C.

  • Equilibration: Shake at room temperature for 1 hour.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove any uncomplexed solid.[1]
    

Troubleshooting & FAQ

Q: Can I use this compound in cell culture at 100


M? 
A:  Likely yes, but only  if you control the DMSO concentration.
  • Limit: Keep final DMSO < 0.5% (v/v) to avoid cytotoxicity.

  • Risk: At 100

    
    M, you are pushing the solubility limit at pH 7.[1]4. Inspect wells under a microscope after 1 hour. If you see "needles" or "debris," the compound has crystallized. Switch to the Cyclodextrin protocol (Module 3). 
    

Q: My compound turned into a "gum" or oil when I added water. What happened? A: This is "oiling out."[1] It happens when the compound separates as a liquid phase rather than a crystal.[1]

  • Fix: This usually indicates the concentration is too high for the temperature.[1] Warm the solution to 37°C. If it dissolves, keep it warm. If not, you must add a surfactant (e.g., Tween 80 at 0.1%).

Q: I bought the HCl salt, but it still precipitates in PBS. A: The salt dissolves initially because it is acidic. However, PBS (Phosphate Buffered Saline) is a strong buffer. It neutralizes the HCl, raising the pH back to 7.4, causing the free base to regenerate and precipitate.

  • Fix: You must lower the pH of your PBS to 6.0–6.5 or reduce the compound concentration.[1]

Decision Tree: Solubility Workflow

solubility_decision_tree Start Start: this compound Form What form do you have? Start->Form Salt HCl Salt Form->Salt Base Free Base Form->Base DissolveWater Dissolves in Water? Salt->DissolveWater AddAcid Add 1 eq. HCl Base->AddAcid CheckPH Check Final pH Target DissolveWater->CheckPH AddAcid->DissolveWater Acidic pH < 6.0 CheckPH->Acidic Neutral pH 7.4 (Physiological) CheckPH->Neutral Soluble SOLUBLE (Maintain acidic pH) Acidic->Soluble PrecipRisk PRECIPITATION RISK Neutral->PrecipRisk Action Action Required: PrecipRisk->Action Cosolvent Add 20% HP-beta-CD or <1% DMSO Action->Cosolvent

Figure 2: Logical workflow for determining the correct solubilization strategy based on the starting material and target pH.

References

  • PubChem. (n.d.).[1][2][3] Benzylamine (CID 7504) - Chemical and Physical Properties. National Library of Medicine.[1][4] Retrieved from [Link][1][5]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard text on solubility profiles in drug discovery).

  • Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][6][7] Advanced Drug Delivery Reviews, 59(7), 645-666. (Authoritative review on using HP-

    
    -CD for hydrophobic amines/ureas).
    
  • Jicsinszky, L. (2015).[1][6][8] Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate.[1][6][9] Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ureas from Aliphatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preventing and Troubleshooting Side Reactions

Welcome to the technical support center for urea synthesis. This guide is designed for researchers, scientists, and drug development professionals who work with aliphatic amines. Due to their high nucleophilicity and basicity, aliphatic amines present unique challenges in urea synthesis. This resource provides in-depth, experience-based insights into preventing common side reactions, troubleshooting unexpected outcomes, and optimizing your synthetic protocols for clean, high-yield production of unsymmetrical ureas.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you might encounter during your experiments. Each entry details the probable cause, the underlying chemical mechanism, and provides a step-by-step resolution.

Question 1: My primary aliphatic amine reaction yields a significant amount of a symmetrical urea byproduct (R-NH-CO-NH-R). Why is this happening and how can I stop it?

Answer:

This is the most common side reaction when working with highly nucleophilic aliphatic amines. It occurs when the activated amine intermediate (often an isocyanate or a related species) reacts with a second molecule of your starting aliphatic amine instead of the intended second amine component.

Underlying Cause & Mechanism: The synthesis of unsymmetrical ureas typically proceeds through a highly reactive isocyanate intermediate.[1] Aliphatic amines are potent nucleophiles and can rapidly react with this intermediate. If the concentration of the aliphatic amine is too high, or if it is more reactive than your second nucleophile, it will effectively outcompete it, leading to the formation of the symmetrical N,N'-dialkylurea.

Mechanism: Desired vs. Side Reaction

cluster_0 Desired Pathway (Unsymmetrical Urea) cluster_1 Side Reaction Pathway (Symmetrical Urea) R1NH2 R1-NH2 (Aliphatic Amine) Activator Activating Agent (e.g., CDI, Triphosgene) R1NH2->Activator Step 1 Isocyanate [ R1-N=C=O ] Isocyanate Intermediate Activator->Isocyanate R2NH2 R2-NH2 (Second Amine) Isocyanate->R2NH2 Step 2 Urea_Product R1-NH-CO-NH-R2 (Desired Product) R2NH2->Urea_Product Isocyanate_side [ R1-N=C=O ] Isocyanate Intermediate R1NH2_side R1-NH2 (Excess Starting Amine) Isocyanate_side->R1NH2_side Fast Reaction Side_Product R1-NH-CO-NH-R1 (Symmetrical Byproduct) R1NH2_side->Side_Product

Caption: Reaction pathways for urea synthesis.

Solutions & Protocols:

  • Control the Order and Rate of Addition: This is the most critical factor. The key is to form the activated intermediate first in the absence of excess aliphatic amine.

    • Recommended Protocol (Using CDI): Add 1,1'-Carbonyldiimidazole (CDI) to your second, less nucleophilic amine first to form the carbamoylimidazole intermediate. Once that reaction is complete (monitor by TLC or LCMS), then slowly add your primary aliphatic amine to the mixture. This prevents the aliphatic amine from being present when the highly reactive CDI is activated.

    • Alternative (In Situ Isocyanate Formation): If generating an isocyanate from the aliphatic amine first (e.g., using triphosgene), you must add the amine solution slowly to the triphosgene solution.[2] This keeps the instantaneous concentration of the free amine low, minimizing dimerization. Then, add this isocyanate solution to your second amine.

  • Use Amine Salts: Reacting the HCl or trifluoroacetic acid salt of the primary aliphatic amine with an activator like CDI can effectively prevent the formation of symmetrical urea byproducts.[3] The protonated amine is non-nucleophilic, preventing it from reacting with the activated intermediate meant for the second amine. A base is added in the final step along with the second amine to deprotonate the salt and allow the desired reaction to proceed.

  • Temperature Control: Run the reaction at lower temperatures (e.g., 0 °C to room temperature). While the desired reaction will be slower, side reactions are often suppressed to a greater extent, improving selectivity.

Question 2: I am using a carbodiimide like EDC for a coupling reaction involving an aliphatic amine and a carboxylic acid, but I'm isolating a guanidinium byproduct. What is happening?

Answer:

This is a known side reaction when using carbodiimides for amide bond formation in the presence of amines that are not part of the intended reaction. Aliphatic amines, being strong nucleophiles, can directly attack the carbodiimide coupling reagent.

Underlying Cause & Mechanism: Carbodiimides (like EDC or DCC) work by activating a carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then attacked by the desired amine to form the amide bond. However, if a free aliphatic amine is present in the reaction mixture, it can attack the carbodiimide itself, leading to the formation of a stable, undesired guanidinium species.

Troubleshooting Workflow: Byproduct Identification

Start Unexpected Byproduct Observed (e.g., by LCMS or NMR) Q1 Mass consistent with Symmetrical Urea (2*R1NH + CO)? Start->Q1 Sol1 Cause: Double addition of aliphatic amine. Solution: Control stoichiometry, slow addition, use amine salt, or change activator. Q1->Sol1 Yes Q2 Mass consistent with Amine + Coupling Reagent (e.g., R-NH-C(NR')-NHR')? Q1->Q2 No Sol2 Cause: Guanidinylation side reaction. Solution: Use pre-activation protocol, add HOBt/Oxyma, or switch to non-carbodiimide activator. Q2->Sol2 Yes Q3 Other unexpected mass? Q2->Q3 No Sol3 Consider reaction with solvent (e.g., DMF), intramolecular cyclization, or degradation. Action: Re-evaluate conditions & components. Q3->Sol3 Yes

Caption: Troubleshooting unexpected byproducts in urea synthesis.

Solutions & Protocols:

  • Pre-activation Protocol: The most robust solution is to pre-activate the carboxylic acid before introducing the aliphatic amine.

    • Protocol: Dissolve the carboxylic acid and the carbodiimide (e.g., EDC) in a suitable solvent (like DMF or DCM). Stir for 15-30 minutes at 0 °C to room temperature to allow the O-acylisourea to form. Only then, add the aliphatic amine to the reaction mixture.

  • Use Additives: Incorporating additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is highly recommended. These additives react with the O-acylisourea intermediate to form an activated ester.[4] This new intermediate is less susceptible to rearranging into unreactive N-acylurea and is less likely to react with the coupling reagent itself, thus minimizing guanidinylation.

  • Switch Coupling Reagent Class: If the problem persists, especially with sterically hindered substrates, consider moving away from carbodiimides. Reagents like CDI or triphosgene, which are used for urea synthesis directly from two amines, will not cause this specific side reaction.

Frequently Asked Questions (FAQs)

Q: What is the best and safest activating agent to use for making unsymmetrical ureas with primary aliphatic amines?

A: The "best" agent depends on your substrate scope, scale, and safety considerations. Here is a comparative overview:

Activating AgentProsConsSafety Notes
1,1'-Carbonyldiimidazole (CDI) Solid, easy to handle; Byproducts are imidazole (water-soluble); Generally high yielding and clean reactions.[1][2]Moisture sensitive. Reaction with the first amine can be slow.Relatively safe phosgene substitute.[5] Handle in a fume hood.
Triphosgene (BTC) Solid, easier to handle than gaseous phosgene;[2] Very effective for a wide range of amines.Decomposes to highly toxic phosgene gas in situ;[2] Requires strict anhydrous conditions and careful quenching. Byproducts can be corrosive.EXTREMELY TOXIC . Must be handled with extreme care in a well-ventilated fume hood with a proper quenching setup (e.g., NaOH solution) prepared.[6]
Isocyanates If one of your amine partners is commercially available as an isocyanate, this is the most direct and atom-economical route.[2]Isocyanates can be toxic and are moisture-sensitive. Limited commercial availability for complex structures.Handle with care, as many are lachrymators or respiratory irritants.
Carbamates (e.g., Phenyl carbamates) Can be stable, isolable intermediates.Reactions often require heat and can be reversible, leading to incomplete conversion or side products.[2]Varies by structure. Generally less hazardous than phosgene derivatives.

Recommendation: For general laboratory use, CDI is often the best starting point due to its excellent balance of reactivity, safety, and ease of use.[1][5]

Q: How do I choose the right solvent for my urea synthesis reaction?

A: Solvent choice is critical for managing solubility and preventing side reactions.

  • Aprotic Polar Solvents (DMF, DMAc, NMP): Excellent for dissolving a wide range of starting materials. However, be cautious with heating DMF with highly reactive species, as it can decompose or participate in side reactions.

  • Chlorinated Solvents (DCM, Chloroform): Good for reactions run at or below room temperature. They are less likely to participate in the reaction.

  • Ethers (THF, Dioxane): Commonly used and generally inert. Ensure they are anhydrous, as water will consume your activating agent.

  • Water: In some specific CDI-mediated protocols, water can be used as a solvent. The product often precipitates directly from the reaction mixture in high purity, simplifying purification.[1]

Q: Can I use a base like triethylamine or DIPEA to speed up my reaction?

A: It depends on the method.

  • With CDI: A base is generally not required unless you are starting from an amine salt.

  • With Triphosgene: A non-nucleophilic base (like triethylamine or DIPEA) is essential. It acts as an HCl scavenger, driving the reaction to completion. Use at least two equivalents per amine.

  • With Pre-formed Isocyanates: No base is needed for the final urea-forming step.[2]

Featured Protocol: Robust Synthesis of an Unsymmetrical Urea via CDI

This protocol is designed to minimize the formation of symmetrical byproducts when using a primary aliphatic amine. The key is the sequential addition of reagents.

Step 1: Activation of the First Amine (Amine 1, less nucleophilic)

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Amine 1 (1.0 eq) and anhydrous solvent (e.g., THF or DCM, to make a ~0.2 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.05 eq) portion-wise over 5 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the formation of the carbamoylimidazole intermediate by TLC or LCMS until Amine 1 is fully consumed (typically 1-4 hours).

Step 2: Reaction with the Aliphatic Amine (Amine 2)

  • Once the activation in Step 1 is complete, add the primary aliphatic amine (Amine 2, 1.0 eq) to the reaction mixture. If the amine is particularly reactive, consider adding it as a solution dropwise over 10-15 minutes.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 2-12 hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with water (to remove imidazole byproduct) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure unsymmetrical urea.

References

  • Bansagi, J., et al. (2022). J. Org. Chem., 87, 11329-11349. Available at: [Link]

  • Tantillo, C., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(9), 2419. Available at: [Link]

  • ResearchGate. (2021). Electrocatalytic C–N Coupling for Urea Synthesis. Available at: [Link]

  • Microbe Notes. (2023). Urea Cycle: Functions, Steps, Products, Regulation, Disorders. Available at: [Link]

  • Chemistry For Everyone. (2025). How Is Urea Synthesized? YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022). 10.3: Urea Cycle. Available at: [Link]

  • ResearchGate. (n.d.). Urea as an Amine Source to Synthesize Primary Aromatic Amines via Nickel‐Mediated C−H Amination. Available at: [Link]

  • Wikipedia. (n.d.). Urea cycle. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Available at: [Link]

  • Wikipedia. (n.d.). Carbodiimide. Available at: [Link]

  • University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Available at: [Link]

Sources

Technical Support Center: Optimizing [3-(Aminomethyl)phenyl]urea Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reaction Landscape

The Challenge: Acylating [3-(Aminomethyl)phenyl]urea presents a classic "Solubility vs. Selectivity" paradox. The substrate contains two nucleophilic sites: the highly reactive primary amine (benzylamine type, pKa ~9.5) and the less reactive, delocalized urea nitrogens (pKa ~26 for the NH attached to the phenyl ring).

The Goal: Achieve quantitative


-acylation of the aminomethyl group while preventing:
  • Bis-acylation: Acylation of the urea nitrogens (forming imides).

  • Oligomerization: Intermolecular attacks if using activated esters.

  • Product Loss: Due to poor solubility of the urea scaffold in standard organic solvents.

Critical Solubility & Solvent Systems

Diagnosis: The most common cause of low yield with phenylureas is not failed reactivity, but heterogeneous reaction mixtures . If the starting material is a suspension, the reaction kinetics become surface-area dependent, leading to stalled conversion.

Recommended Solvent Matrix
SolventSuitabilityNotes
DMF / DMAc High Preferred. Breaks urea hydrogen bond networks. Essential for homogeneous kinetics.
NMP High Excellent solubilizer but difficult to remove during workup (high boiling point).
DCM / Chloroform Low Substrate likely insoluble. Avoid unless using a biphasic system with phase transfer catalysts.
THF Medium Variable solubility. Often requires heating, which risks side reactions.

Protocol Tip: If using DMF/DMAc, ensure the solvent is anhydrous . Water competes for the acylating agent (hydrolysis), especially with acid chlorides.

Reagent Selection & Chemoselectivity

The Mechanism: You must exploit the nucleophilicity gap (


). This gap narrows as temperature increases or if "hot" electrophiles (like excess acid chlorides) are used.
Workflow Visualization

The following diagram illustrates the decision logic for reagent selection based on your specific acyl donor.

ReactionLogic Start Acyl Donor Type? Acid Carboxylic Acid (R-COOH) Start->Acid Chloride Acid Chloride (R-COCl) Start->Chloride Coupling Coupling Agent (HATU or T3P) Acid->Coupling Cooling Temp: 0°C to -10°C (Control Selectivity) Chloride->Cooling Controlled Addition Base1 Base: DIPEA (3.0 eq) Coupling->Base1 Product Target Amide (>90% Yield) Base1->Product Base2 Base: TEA or Pyridine (Stoichiometric) Cooling->Base2 Controlled Addition Base2->Product Controlled Addition SideRxn Risk: Urea Acylation (Imide Formation) Base2->SideRxn Excess Reagent or High Temp

Caption: Decision matrix for selecting coupling conditions to maximize chemoselectivity.

Protocol A: Carboxylic Acid Coupling (Recommended for High Purity)

Best for: Complex acids, late-stage functionalization.

  • Dissolve: this compound (1.0 eq) in DMF (0.1 M concentration).

  • Activate: Add Carboxylic Acid (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq).

    • Why HATU? It reacts faster than EDC/HOBt, minimizing the time the urea is exposed to basic conditions [1].

  • Monitor: Stir at Room Temperature . Do not heat.

  • Endpoint: Reaction usually complete in <2 hours.

Protocol B: Acid Chloride Coupling (Recommended for Scale)

Best for: Simple acyl groups, cost-efficiency.

  • Dissolve: Substrate (1.0 eq) in DMAc or NMP.

  • Cool: Chill solution to 0°C .

    • Critical: Low temperature kinetically freezes the urea reactivity while the primary amine remains reactive.

  • Add: Add Base (TEA, 1.2 eq) followed by slow addition of Acid Chloride (1.05 eq).

    • Warning: Avoid large excess of acid chloride. Any excess will eventually attack the urea.

Workup & Purification: The "Crash-Out" Strategy

Urea derivatives are notoriously difficult to purify by silica chromatography due to "streaking" (strong adsorption). We recommend a precipitation-based workup.

The "Water Crash" Protocol
  • Quench: Once complete, slowly pour the DMF reaction mixture into a beaker containing 10x volume of iced water (or 5% NaHCO3 solution) while stirring vigorously.

  • Precipitate: The hydrophobic acyl chain usually renders the product insoluble in water, while DMF and salts remain dissolved.

  • Filter: Collect the solid by vacuum filtration.

  • Wash: Wash cake with water (to remove DMF) and then diethyl ether (to remove unreacted acid/impurities).

  • Dry: Vacuum oven at 40°C.

Troubleshooting & FAQ

Q1: My reaction mixture turned into a gel/slurry and conversion stopped.

  • Cause: The product precipitated out of the reaction solvent (DMF) before completion, trapping unreacted amine.

  • Fix: Dilute the reaction with more DMF. If using DCM, switch to DMF immediately. Sonicate to break up aggregates.

Q2: I see a mass corresponding to [M + Acyl] and [M + 2*Acyl] in LCMS.

  • Cause: You have bis-acylation. The urea nitrogen reacted.[1][2][3][4][5][6]

  • Fix:

    • Lower the reaction temperature (0°C).

    • Reduce the equivalents of acylating agent (strictly 1.0–1.1 eq).

    • Switch from Acid Chloride to a milder activated ester (e.g., NHS-ester or HATU coupling).

Q3: The product is stuck in the DMF during workup (didn't precipitate).

  • Cause: The product is too polar or the acyl chain is too short (e.g., acetyl).

  • Fix: Evaporate DMF (high vacuum, <50°C). Re-dissolve residue in minimal MeOH and add dropwise to Et2O or EtOAc to induce precipitation.

Q4: Can I protect the urea?

  • Analysis: Protecting a urea is synthetically expensive and difficult to deprotect without affecting the amide. It is generally better to optimize the kinetic selectivity (Protocol B) than to add protection/deprotection steps.[6]

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[7] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Jagodzinska, M., et al. (2020). Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility. Molecules, 25(6), 1332. (Discusses solubility differences between ureas and amides).

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Technical Support Center: Purification of Phenylurea Intermediates by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of phenylurea intermediates using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your purification workflows. My aim is to blend technical accuracy with practical, field-tested insights to empower you to resolve challenges and optimize your separations.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.

Issue 1: Poor Peak Shape - Tailing Peaks

Q: My target phenylurea intermediate is exhibiting significant peak tailing. What are the likely causes and how can I resolve this?

A: Peak tailing is a common issue in HPLC and can significantly impact purity assessment and fraction collection.[1] The primary causes for tailing with phenylurea compounds often relate to secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality & Explanation: Phenylurea compounds possess polar urea functional groups and aromatic rings, making them susceptible to strong interactions with residual, acidic silanol groups on the surface of silica-based stationary phases.[2] This leads to a portion of the analyte being more strongly retained, resulting in a "tail" on the peak. Additionally, an inappropriate mobile phase pH can lead to the partial ionization of your compound or impurities, causing secondary interactions and tailing.[1]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 pH units away from the pKa of your phenylurea intermediate to maintain a single, non-ionized form.[3]

    • Use of a "High Purity" or End-Capped Column: Modern, high-purity silica columns have fewer accessible silanol groups. End-capped columns, where these silanols are chemically deactivated, are highly recommended to minimize these secondary interactions.[2]

    • Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the column, reducing peak tailing for basic compounds.

    • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[4] Try reducing the injection volume or the concentration of your sample.

    • Column Contamination: A buildup of strongly retained impurities on the column can also cause peak tailing.[5] Consider flushing the column with a strong solvent or using a guard column to protect the analytical column.[5]

Issue 2: Poor Peak Shape - Fronting Peaks

Q: I'm observing peak fronting for my main compound. What does this indicate and what are the solutions?

A: Peak fronting, where the peak has a leading edge, is typically a sign of column overload or a problem with the sample solvent.[4]

  • Causality & Explanation: When the concentration of the sample at the center of the injection band is too high, it can saturate the stationary phase, causing the excess analyte to travel faster through the column, leading to a fronting peak. Another common cause is dissolving the sample in a solvent that is stronger than the mobile phase.[4] This causes the initial band of the sample to move too quickly down the column before it has a chance to properly interact with the stationary phase.

  • Troubleshooting Steps:

    • Reduce Sample Concentration/Volume: This is the first and simplest step to address potential column overload.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[6] If solubility is an issue, use the weakest solvent possible that will fully dissolve your compound.

    • Check for Column Voids: A void at the head of the column can also cause peak distortion. This can be checked by inspecting the column bed.

Issue 3: Shifting Retention Times

Q: The retention time of my phenylurea intermediate is not consistent between injections. What could be causing this instability?

A: Drifting retention times can make peak identification and fraction collection unreliable. The root causes are often related to the mobile phase, the HPLC system, or the column itself.[1]

  • Causality & Explanation: In reversed-phase HPLC, the mobile phase composition is critical for consistent retention.[7] Even small variations in the solvent ratio or pH can lead to significant shifts. In normal phase chromatography, the water content of the mobile phase is a major factor in retention time stability.[5] System issues like leaks or a faulty pump can also cause flow rate fluctuations, directly impacting retention times.[8] Finally, a column that is not properly equilibrated to the mobile phase will show drifting retention times.[1]

  • Troubleshooting Steps:

    • Ensure Proper Mobile Phase Preparation: Use high-purity solvents and degas the mobile phase thoroughly to prevent bubble formation.[1] If using a buffer, ensure it is fully dissolved and the pH is stable.

    • System Check: Perform a system leak test. Check for salt buildup on pump seals which can indicate a leak.[8]

    • Column Equilibration: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting your run.[1]

    • Temperature Control: Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times.[1]

    • Normal Phase Considerations: If using normal phase, controlling the water content of your mobile phase is crucial. Using a mobile phase that is half-saturated with water can improve reproducibility.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for purifying phenylurea intermediates?

A1: For most phenylurea intermediates, a reversed-phase C18 column is a good starting point due to their moderate hydrophobicity.[9][10] Look for columns with high purity silica and good end-capping to minimize peak tailing.[2] For more polar phenylureas, a C8 or a polar-embedded phase may provide better retention and selectivity. Aromatic stationary phases, such as those with phenyl groups, can also be effective due to potential π-π interactions with the phenyl rings of the analytes.[11]

Q2: How do I choose the right mobile phase for my phenylurea purification?

A2: The choice of mobile phase is critical for achieving good separation.[12]

  • Reversed-Phase: A common starting point is a gradient of water and acetonitrile or methanol.[3][7] Acetonitrile often provides better peak shape and lower backpressure.[13] The addition of a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is often necessary to control the ionization of any acidic or basic functional groups and improve peak shape.[14]

  • Normal Phase: For very non-polar phenylurea intermediates, normal phase chromatography using a solvent system like hexane and ethanol may be more suitable.

Q3: My phenylurea intermediate has poor solubility in the mobile phase. What can I do?

A3: Solubility issues can lead to sample precipitation on the column, causing high backpressure and poor peak shape.[5]

  • Sample Solvent: Dissolve your sample in a stronger, compatible solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), but keep the injection volume as small as possible to minimize solvent effects.[15]

  • Mobile Phase Modification: Increasing the percentage of the organic solvent in the initial mobile phase can help maintain solubility.

  • Solid Phase Extraction (SPE): A preliminary clean-up step using SPE can remove interfering substances and allow for a solvent exchange to a more compatible injection solvent.[5][9]

Q4: How do I scale up my analytical method to a preparative scale for purification?

A4: Scaling up from an analytical to a preparative method requires careful consideration of several parameters to maintain the separation quality.[16][17] The primary goal is to maintain the linear velocity of the mobile phase. The flow rate, injection volume, and gradient time should be adjusted proportionally to the change in column cross-sectional area. Using a column with the same stationary phase chemistry and particle size for both analytical and preparative scales is highly recommended to ensure a smooth transition.[3]

Q5: What are some key considerations for maintaining my HPLC system for phenylurea purification?

A5: Regular maintenance is crucial for reliable results.[6]

  • Daily: Flush the system with a high percentage of organic solvent after use, especially if you have been using buffers, to prevent salt precipitation.[8]

  • Weekly: Inspect for leaks and check the system backpressure.

  • As needed: Replace pump seals, filters, and other consumables according to the manufacturer's recommendations.

Experimental Protocols & Data Presentation

Example Protocol: Preparative HPLC Purification of a Phenylurea Intermediate

This protocol outlines a general procedure for the purification of a moderately hydrophobic phenylurea intermediate.

Step 1: Analytical Method Development

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm[9]

  • Injection Volume: 10 µL of a 1 mg/mL solution in 50:50 Acetonitrile:Water

Step 2: Scale-Up Calculation

  • Preparative Column: C18, 21.2 x 150 mm, 5 µm

  • Scaling Factor (SF): (ID_prep / ID_anal)² = (21.2 / 4.6)² ≈ 21.2

  • Preparative Flow Rate: 1.0 mL/min * 21.2 = 21.2 mL/min

  • Preparative Injection Volume (for loading study): Start with a proportional injection and increase incrementally.

Step 3: Preparative Purification

  • Equilibrate the preparative column with the initial mobile phase conditions.

  • Perform a loading study by injecting increasing amounts of the sample to determine the maximum load that still provides adequate separation.

  • Inject the crude sample at the optimized loading amount.

  • Collect fractions corresponding to the target peak.

  • Analyze the collected fractions by analytical HPLC to determine purity.

Data Summary Table
ParameterAnalytical MethodPreparative Method
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileA: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min21.2 mL/min
Gradient 10-90% B over 15 min10-90% B over 15 min
Injection Vol. 10 µLUp to 212 µL (or higher based on loading)
Detection UV @ 245 nmUV @ 245 nm

Visualizations

Logical Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No resolved Peak Shape Improved reduce_load->resolved change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes check_ph Is the mobile phase pH appropriate? check_solvent->check_ph No change_solvent->resolved adjust_ph Adjust pH (2 units from pKa) check_ph->adjust_ph No check_column Are there secondary interactions with the column? check_ph->check_column Yes adjust_ph->resolved use_endcapped Use a high-purity, end-capped column check_column->use_endcapped add_modifier Add a mobile phase modifier (e.g., TEA) check_column->add_modifier check_contamination Is the column contaminated? check_column->check_contamination If problem persists use_endcapped->resolved add_modifier->resolved flush_column Flush with strong solvent or use a guard column check_contamination->flush_column Yes flush_column->resolved

Caption: A decision tree for troubleshooting peak tailing in HPLC.

Workflow for Scaling Up from Analytical to Preparative HPLC

G cluster_analytical Analytical Scale cluster_scaling Scaling Calculations cluster_preparative Preparative Scale dev_method 1. Develop Analytical Method (4.6 mm ID column) optimize_sep 2. Optimize Separation (Gradient, Mobile Phase) dev_method->optimize_sep calc_sf 3. Calculate Scaling Factor (SF) SF = (ID_prep / ID_anal)² optimize_sep->calc_sf calc_flow 4. Adjust Flow Rate Flow_prep = Flow_anal * SF calc_sf->calc_flow calc_inj 5. Adjust Injection Volume Inj_prep = Inj_anal * SF calc_flow->calc_inj loading_study 6. Perform Loading Study (Determine max load) calc_inj->loading_study purify 7. Run Preparative Purification loading_study->purify collect 8. Collect Fractions purify->collect analyze 9. Analyze Fractions for Purity collect->analyze

Caption: The workflow for scaling up an HPLC method.

References

  • HPLC Troubleshooting. Sepax Technologies. [Link]

  • Stoll, D. R. (2021). Troubleshooting Peak Shape Problems in HPLC. LC-GC North America, 39(6), 353–362. [Link]

  • Determination of Phenylurea Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Taylor & Francis Online. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Preparative HPLC Troubleshooting Guide. Agilent. [Link]

  • Anderson, T. (2021). HPLC Troubleshooting and Maintenance Techniques. Teledyne ISCO. [Link]

  • General tips for preparative HPLC. MZ-Analysentechnik. [Link]

  • HPLC Troubleshooting Guide. Chromatography Online. [Link]

  • LABTips: Preparative HPLC for Purification Workflows. Labcompare. [Link]

  • Sharma, S. et al. (2011). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. [Link]

  • Giagkiozis, I. et al. (2023). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Molecules, 28(7), 3135. [Link]

  • Cassada, D. A. et al. (1998). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International, 81(3), 634-644. [Link]

  • Ruberu, S. R. et al. (2000). Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. ResearchGate. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • Urea Analyzed by HPLC. MicroSolv Technology Corporation. [Link]

  • Preparation of a new ODTCS stationary phase containing embedded urea groups for use in high-performance liquid chromatography. ResearchGate. [Link]

  • Why it matters and how to get good peak shape. Agilent. [Link]

  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International. [Link]

  • Scaling Analytical Methods to Preparative Chromatography - Part 2. Phenomenex. [Link]

  • Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Waters. [Link]

  • Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. University of South Alabama. [Link]

  • How do I scale up a column for preparative isolation/purification from analytical conditions in HPLC? ResearchGate. [Link]

  • Peak shape optimisation for a very hydrophobic compound. Chromatography Forum. [Link]

  • Preparation of a new C18 stationary phase containing embedded urea groups for use in high-performance liquid chromatography. PubMed. [Link]

  • Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PubMed Central. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. PubMed Central. [Link]

  • HPLC Detection System for Phenylurea Herbicides Using Post-Column Photolysis and Chemical Derivatization. Journal of Chromatographic Science. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • How to fix peak shape in hplc? ResearchGate. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

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Technical Support Center: Resolving Chemoselectivity Issues Between Aniline and Benzylamine Groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in differentiating the reactivity of aniline (aromatic) and benzylamine (aliphatic-like) functional groups within the same molecule. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Differences

This section addresses the fundamental principles governing the distinct reactivity of aniline and benzylamine. Understanding these concepts is the first step toward rational experimental design.

Q1: What is the fundamental structural and electronic difference between an aniline and a benzylamine?

A: The key difference lies in the placement of the amino group relative to the aromatic ring.[1] In aniline , the amino group (-NH2) is directly attached to the benzene ring. In benzylamine , the amino group is separated from the ring by a methylene (-CH2-) spacer.[1][2]

This seemingly small structural change has profound electronic consequences. The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic π-system through resonance.[3][4] This delocalization reduces the electron density on the nitrogen atom. Conversely, the lone pair on the benzylamine nitrogen is localized on the atom, behaving much like a typical aliphatic amine.

Q2: Why is benzylamine significantly more basic than aniline?

A: Basicity is determined by the availability of the nitrogen lone pair to accept a proton. Due to the resonance effect described above, the lone pair in aniline is less available, making it a much weaker base.[3][4] The localized lone pair in benzylamine makes it far more available for protonation. This is quantitatively reflected in their pKa values (of the conjugate acid).

Property ComparisonAnilineBenzylamineCausality
Structure C₆H₅NH₂C₆H₅CH₂NH₂-NH₂ is directly attached to the ring in aniline, but separated by a -CH₂- group in benzylamine.[1][2]
pKa (Conjugate Acid) ~4.6[5][6]~9.3[7]The aniline's nitrogen lone pair is delocalized into the aromatic ring, reducing its availability for protonation. Benzylamine's lone pair is localized.[3]
Basicity Weak BaseStronger BaseBenzylamine is approximately 100,000 times more basic than aniline due to the pKa difference.[2]
Nucleophilicity Weak NucleophileStronger NucleophileThe factors that determine basicity also govern nucleophilicity. Benzylamine will typically react much faster with electrophiles.
Q3: I need a quick benchtop test to confirm which is which. How can I distinguish between an aniline and a benzylamine?

A: The Nitrous Acid Test is a classic and reliable method.[8][9] This test differentiates primary aromatic amines from primary aliphatic amines.

  • Aniline (Aromatic Amine): Reacts with nitrous acid (NaNO₂/HCl) at low temperatures (0-5 °C) to form a stable benzenediazonium salt.[8][9] You will not observe gas evolution.

  • Benzylamine (Aliphatic Amine): Reacts with nitrous acid to form a highly unstable diazonium salt, which immediately decomposes to form a benzyl alcohol and evolves nitrogen gas (N₂) bubbles .[8][9]

The visible evolution of gas from the benzylamine reaction is the key diagnostic observation.

Part 2: Troubleshooting Guide - Common Experimental Failures & Solutions

This section addresses specific, common problems encountered in the lab and provides actionable solutions based on chemical principles.

Scenario 1: Selective Acylation / Amide Coupling

Problem: "I am trying to form an amide with the aniline group in my molecule, which also has a benzylamine. However, the reaction exclusively acylates the benzylamine, or I get a di-acylated mess. How can I target the aniline?"

Root Cause: This outcome is expected due to the large difference in nucleophilicity. The benzylamine is a much stronger nucleophile and will react significantly faster with the activated carboxylic acid or acyl chloride.

Solution Strategy: pH-Controlled Protection of the Aniline

The most robust strategy is not to try and force the less reactive amine to react first, but to selectively deactivate the more reactive one. By exploiting the pKa difference, we can protonate the benzylamine, rendering it non-nucleophilic, while leaving the aniline free to react. A procedure developed by Zacharie, et al., provides an excellent framework for this.[7][10]

G

See Protocol 1 in the next section for a detailed, step-by-step methodology. This approach involves protecting the aniline first (e.g., as a Boc-carbamate) under specific pH conditions, then performing the desired reaction on the benzylamine, and finally deprotecting the aniline.

Scenario 2: Selective N-Alkylation

Problem: "I am attempting a selective mono-alkylation on my aniline nitrogen using benzyl bromide, but the reaction is messy. I see starting material, di-alkylation, and significant reaction at the benzylamine nitrogen."

Root Cause: Similar to acylation, the benzylamine is more nucleophilic and will alkylate faster. Furthermore, after the initial N-alkylation of either amine, the resulting secondary amine can be even more nucleophilic than the starting primary amine, leading to over-alkylation.[11]

Solution Strategy: Orthogonal Protection

Direct selective alkylation is extremely challenging. The most reliable and field-proven approach is an orthogonal protection strategy .[12]

  • Protect the More Reactive Amine: Selectively protect the benzylamine group. Given its higher basicity, a standard protection protocol (e.g., using Boc₂O with a base like triethylamine in DCM) will selectively protect the benzylamine, leaving the less nucleophilic aniline untouched.

  • Alkylate the Aniline: With the benzylamine safely protected as a carbamate, you can now perform the N-alkylation on the free aniline group. Reaction conditions may need to be optimized (e.g., using a stronger base like NaH and an appropriate solvent like DMF or THF).

  • Deprotect: Remove the protecting group from the benzylamine nitrogen. For a Boc group, this is typically achieved under acidic conditions (e.g., TFA in DCM or HCl in dioxane), which will not affect the newly formed N-alkyl aniline.

This strategy provides complete control over the reaction sequence, ensuring high yields and purity of the desired product.

Part 3: Key Protocols & Methodologies

These protocols are designed to be self-validating systems, including steps for reaction monitoring.

Protocol 1: Selective N-Boc Protection of an Aniline in the Presence of a Benzylamine

This protocol is adapted from the principles described by Zacharie, et al., leveraging pH control to achieve high chemoselectivity.[7][10]

G

Methodology:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add your substrate containing both aniline and benzylamine moieties (1.0 eq.).

  • Dissolution & pH Adjustment: Dissolve the substrate in a 1:1 mixture of 1,4-dioxane and 10% aqueous acetic acid. Slowly add additional acetic acid or a mild base (e.g., aq. NaHCO₃) until the pH of the aqueous phase is stable at 4.5.

    • Causality: At pH 4.5, the highly basic benzylamine (pKa ~9.3) is quantitatively protonated to its non-nucleophilic ammonium form. The weakly basic aniline (pKa ~4.6) exists in equilibrium, with a significant portion remaining as the free, nucleophilic amine.[7][10]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise to the stirring solution at room temperature.

  • Reaction & Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the consumption of starting material and the formation of the mono-protected product by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Extract the product with an organic solvent (e.g., ethyl acetate, 3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-Boc-protected aniline derivative.

Protocol 2: Selective Acylation of a Benzylamine in the Presence of an Aniline

This protocol leverages the inherent difference in nucleophilicity under standard conditions.

Methodology:

  • Vessel Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the substrate containing both amine groups (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Add a non-nucleophilic base such as triethylamine (1.5 eq.).

  • Cooling: Cool the solution to 0 °C in an ice bath.

    • Causality: Lowering the temperature helps to control the reaction rate and maximize selectivity by favoring the reaction with the lower activation energy, which will be the attack by the more nucleophilic benzylamine.

  • Reagent Addition: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.05 eq.) dropwise via syringe to the cooled, stirring solution.

  • Reaction & Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor the reaction progress carefully by TLC or LC-MS, watching for the disappearance of starting material and the appearance of the desired mono-acylated product. Avoid letting the reaction run for too long to minimize potential slow acylation of the aniline.

  • Workup: Quench the reaction by adding water or saturated aqueous ammonium chloride. Separate the layers and extract the aqueous phase with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude material by flash column chromatography to isolate the selectively N-acylated benzylamine product.

By understanding the fundamental principles of basicity and nucleophilicity, and applying controlled, logical protocols, researchers can effectively resolve the chemoselectivity challenges posed by molecules containing both aniline and benzylamine groups.

References

  • Difference Between Aniline and Benzylamine. (2019). Pediaa.com. [Link]

  • What is the Difference Between Aniline and Benzylamine. (2023). Pediaa.Com. [Link]

  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Chemoselectivity of ATase: N-acetylation of aniline derivative 1a versus benzylamine 1m. ResearchGate. [Link]

  • Aniline vs Benzylamine: When To Use Each One In Writing?. The Content Authority. [Link]

  • Various Authors. (2021). Which is more reactive, aniline or benzylamine?. Quora. [Link]

  • Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. ResearchGate. [Link]

  • Chemical test between aniline and benzyl amine. (2020). YouTube. [Link]

  • Benzylamine is a stronger base than aniline because. (2020). YouTube. [Link]

  • Various Authors. (2017). How do you convert aniline to benzylamine?. Quora. [Link]

  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. (2017). ACS Catalysis. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]

  • Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. PMC. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Selective N-alkylation of aniline in the presence of zeolite catalysts.
  • Give one chemical test to distinguish between the following pair of compounds. Aniline and benzylamine. Shaalaa.com. [Link]

  • Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Does anyone have experience with amide coupling reaction of aniline?. ResearchGate. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit. [Link]

  • A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. Royal Society of Chemistry. [Link]

  • Give one chemical test to distinguish between aniline class 12 chemistry CBSE. Vedantu. [Link]

  • Catalyst and method for amide formation.
  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

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Technical Support Center: Crystallization of Substituted Phenylureas

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Polymorphism, Oiling Out, and Solvate Formation in Urea Derivatives

Introduction: The Molecular Chameleon

Welcome to the technical support hub for substituted phenylureas (


). If you are here, you likely encountered a "disappearing polymorph," a product that refuses to solidify (oiling out), or a yield that defies stoichiometry (solvates).

The Root Cause: The urea linkage is a "molecular chameleon." It possesses two key features that drive its complex crystallization behavior:

  • Conformational Flexibility: The

    
     core can adopt syn-syn or syn-anti conformations, leading to conformational polymorphism .
    
  • Hydrogen Bonding Tapes: The strong donor (

    
    ) and acceptor (
    
    
    
    ) groups form 1-dimensional "tapes" or "ribbons" in the crystal lattice. If these tapes are disrupted by solvent or impurities, the lattice collapses or rearranges.

This guide treats your experiment as a system to be debugged. Follow the protocols below to restore lattice integrity.

Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

User Complaint: "My solution turned cloudy and deposited a sticky oil/gum at the bottom. It won't crystallize even after days."

Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the supersaturation trajectory hits the "metastable miscibility gap" before it hits the spinodal nucleation curve. The molecules aggregate into a solute-rich liquid phase (oil) rather than an ordered solid lattice.[1]

The Fix: The "Metastable Bypass" Protocol

Mechanism: Phenylureas are prone to this in mixed solvents (e.g., Ethanol/Water) where the "anti-solvent" effect is too aggressive, creating local regions of extreme supersaturation.

Step-by-Step Protocol:

  • Re-dissolution: Heat the mixture until the oil phase re-dissolves completely.

  • The Temperature Cycle (Ostwald Ripening):

    • Cool rapidly to the cloud point (just when oil droplets appear).

    • Immediately heat back up by 5-10°C until the solution clears.

    • Hold for 30 minutes. This eliminates "ghost nuclei" of the amorphous phase.

  • Seeding Strategy (Critical):

    • Add 0.5 - 1.0 wt% of pure seed crystals at the elevated temperature (in the clear region, just above the cloud point).

    • Why? The seeds provide a surface for heterogeneous nucleation, bypassing the energy barrier that forces the system into an oil state.

  • Controlled Cooling:

    • Cool at a rate of 0.1 - 0.2 °C/min . Do NOT crash cool.

Visualizing the Mechanism

OilingOutMechanism Start Homogeneous Solution Cooling Cooling Trajectory Start->Cooling LLPS Hit Miscibility Gap (Oiling Out) Cooling->LLPS High Supersaturation or Impurities Nucleation Hit Solubility Curve (Crystallization) Cooling->Nucleation Seeding or Slow Cooling Amorphous Amorphous Gum/Glass LLPS->Amorphous Solvent Trapping Crystal Crystalline Solid Nucleation->Crystal Lattice Growth Amorphous->Crystal Slow Transformation (Months/Years)

Figure 1: The bifurcation of crystallization pathways. Avoiding the red "LLPS" node requires seeding to force the system toward the green "Nucleation" path.

Module 2: The Disappearing Polymorph

User Complaint: "Batch 1 melted at 238°C. Batch 2 melted at 234°C. The XRD patterns are different. Which is the correct form?"

Diagnosis: You are observing Conformational Polymorphism .[2][3] The phenyl rings can rotate relative to the urea plane.

  • Form I (Thermodynamic): Usually the planar, tightly packed syn-syn conformation (stabilized by intramolecular H-bonds).

  • Form II (Kinetic): Often a twisted syn-anti conformation, trapped by rapid precipitation.

The Fix: Solvent-Mediated Transformation

Mechanism: Apolar solvents promote


 stacking (favoring planar forms), while polar protic solvents compete for H-bonds (favoring twisted forms).

Polymorph Selection Table:

Desired OutcomeRecommended Solvent SystemMechanism
Thermodynamic Form (Stable) Toluene, Xylene (Hot)Apolar aromatic solvents stabilize the planar phenyl conformation via

stacking. High temp overcomes kinetic barriers.
Kinetic Form (Metastable) Methanol/Water (Rapid Precip)Rapid antisolvent addition "freezes" the disordered solution-state conformation (

) before it can relax.
Pure Phase Assurance Acetone + Slow EvaporationIntermediate polarity allows slow organization of the urea "tapes" without aggressive solvation.

Protocol for Polymorphic Purity:

  • Suspend the mixed-phase solid in Toluene (10 mL/g).

  • Heat to reflux (110°C) for 2 hours.

  • Crucial Step: If it does not dissolve, this is a Slurry Conversion . The solvent mediates the dissolution of the metastable form and growth of the stable form.

  • Cool slowly to room temperature.

  • Filter and dry under vacuum at 60°C.

Module 3: The "Ghost" Solvent (Solvates)

User Complaint: "My yield is 115%, and the crystals turn opaque when left on the bench."

Diagnosis: Your phenylurea has formed a Channel Solvate . The rigid urea hydrogen-bond network creates "tunnels" that trap solvent molecules (especially small linear ones like Methanol or Acetonitrile). When the solvent leaves (desolvation), the crystal lattice collapses, turning opaque.

The Fix: Desolvation & Carrier Switch

Validation Test: Run a TGA (Thermogravimetric Analysis). A sharp weight loss before the melting point confirms a solvate.

Corrective Protocol:

  • Avoid Channel Formers: Do not use Methanol, Acetonitrile, or DCM if you suspect solvate formation.

  • Switch to Bulky Solvents: Use Isopropyl Alcohol (IPA) or Ethyl Acetate . These molecules are often too bulky to fit into the urea lattice channels, forcing the molecule to crystallize in its pure (anhydrous) form.

  • Drying: If you must use a solvate-forming solvent, dry the product at a temperature above the boiling point of the solvent but below the melting point of the solid, preferably under high vacuum.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start: Observation Oiling Sticky Oil / Gum? Start->Oiling MP_Shift Melting Point Shift? Oiling->MP_Shift No Action_Oil Action: Seeding Strategy + Temp Cycling Oiling->Action_Oil Yes High_Yield Yield > 100%? MP_Shift->High_Yield No Action_Poly Action: Slurry Conversion in Toluene MP_Shift->Action_Poly Yes (Polymorphism) Action_Solvate Action: Switch to Bulky Solvent (IPA/EtOAc) High_Yield->Action_Solvate Yes (Solvate) End Success: Characterize High_Yield->End No (Pure Crystal)

Figure 2: Decision matrix for diagnosing phenylurea crystallization failures.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from

  • Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007-5019.
  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126. (Rules for urea hydrogen bond "tapes").
  • Chem. LibreTexts. (2022). Troubleshooting Crystallization. Retrieved from

Sources

Technical Support Center: Protecting Group Strategies for Aminomethyl Phenylurea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Type: Synthesis Strategy & Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: The Nucleophilic Challenge

Welcome to the Technical Support Center. You are likely here because you are synthesizing an aminomethyl phenylurea scaffold (e.g., N-(4-(aminomethyl)phenyl)-N'-phenylurea).

The core synthetic challenge here is Nucleophilic Differentiation . Your starting material (likely a diamine like 4-(aminomethyl)aniline) contains two distinct nucleophiles:

  • Aliphatic Amine (

    
    ):  High basicity (
    
    
    
    ), high nucleophilicity.
  • Aromatic Amine (

    
    ):  Lower basicity (
    
    
    
    ), lower nucleophilicity.

To synthesize a clean urea without polymerization or regio-isomeric mixtures, you must employ a robust Protecting Group (PG) strategy. This guide provides the decision logic, protocols, and troubleshooting steps to navigate this synthesis.

Module 1: Strategic Planning (PG Selection)

Before mixing reagents, select your strategy based on your final molecule's sensitivity.

Decision Matrix: Boc vs. Fmoc

Use the following logic flow to determine the optimal protecting group for the aliphatic amine.

PG_Strategy Start START: Select PG for Aliphatic Amine Q1 Is your final scaffold acid-sensitive? Start->Q1 Q2 Is your final scaffold base-sensitive? Q1->Q2 No (Standard) Fmoc_Route STRATEGY B: Fmoc Protection (Orthogonal/Acid-Labile) Q1->Fmoc_Route Yes Boc_Route STRATEGY A: Boc Protection (Recommended Standard) Q2->Boc_Route No Q2->Fmoc_Route Yes (Rare) Reason_Boc Why? Urea linkage is stable to TFA. Boc is cleaner to remove than Cbz. Boc_Route->Reason_Boc Reason_Fmoc Why? Avoids strong acid deprotection. Useful if product contains acid-labile esters. Fmoc_Route->Reason_Fmoc

Figure 1: Decision tree for selecting the protecting group based on substrate stability.

Comparative Analysis
FeatureBoc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl)
Protection Conditions Basic/Neutral (

,

)
Basic (

,

)
Urea Formation Stability Excellent. Stable to isocyanates.Good. Stable, but avoid secondary amines (bases).
Deprotection Acidic (

or

)
Basic (

Piperidine in

)
Solubility Good in organic solvents.Poor. Fmoc-ureas often precipitate early.
Recommendation Primary Choice for most urea linkers.Use only if the molecule cannot survive TFA.

Module 2: Execution Protocol (Boc Strategy)

This protocol assumes the synthesis of N-(4-(aminomethyl)phenyl)-N'-phenylurea starting from 4-(aminomethyl)aniline.

Workflow Diagram

Synthesis_Workflow SM Diamine Substrate (Aliphatic + Aromatic NH2) Step1 Step 1: Selective Protection (Boc2O, 0°C -> RT) SM->Step1 Inter1 Intermediate A (Mono-Boc-diamine) Step1->Inter1 Exploits pKa diff Step2 Step 2: Urea Formation (Phenyl Isocyanate, DCM) Inter1->Step2 Inter2 Intermediate B (Boc-Protected Urea) Step2->Inter2 Avoid Excess NCO Step3 Step 3: Deprotection (TFA/DCM + Scavengers) Inter2->Step3 Product FINAL PRODUCT (Aminomethyl Phenylurea) Step3->Product

Figure 2: Step-by-step synthetic workflow for the Boc-protected route.

Detailed Methodology
Step 1: Selective Protection (The

Exploit)
  • Concept: The aliphatic amine (

    
    ) is vastly more nucleophilic than the aniline (
    
    
    
    ). Limiting
    
    
    ensures chemoselectivity.
  • Protocol:

    • Dissolve 4-(aminomethyl)aniline (1.0 equiv) in

      
       (0.1 M).
      
    • Cool to

      
      .[1]
      
    • Add

      
       (0.95 equiv) dissolved in 
      
      
      
      dropwise over 30 minutes. Note: Using a slight deficit prevents bis-protection.
    • Stir at

      
       for 1 hour, then warm to RT.
      
    • Validation: TLC should show a major spot (Mono-Boc) and trace starting material. The bis-Boc product should be minimal.

Step 2: Urea Formation
  • Concept: Reaction of the free aniline with phenyl isocyanate.

  • Protocol:

    • Dissolve Intermediate A (Mono-Boc) in anhydrous

      
       or 
      
      
      
      .
    • Add Phenyl Isocyanate (1.05 equiv) dropwise at RT.

    • Critical Control: Do not heat initially. Heat promotes Biuret formation (reaction of urea product with excess isocyanate).

    • Stir for 2–4 hours. The product often precipitates from

      
      .
      
    • Isolation: Filter the solid. Wash with cold

      
       to remove unreacted isocyanate.
      
Step 3: Deprotection & Isolation
  • Concept: Acidolytic cleavage of the carbamate.

  • Protocol:

    • Suspend Intermediate B in

      
       (
      
      
      
      ).
    • Add

      
       (
      
      
      
      ratio with
      
      
      ) and Triisopropylsilane (TIPS) (2.5% v/v).
      • Why TIPS? The tert-butyl cation generated can attack the electron-rich urea phenyl ring (Friedel-Crafts alkylation). TIPS scavenges this cation.

    • Stir for 1–2 hours.

    • Concentrate in vacuo.

    • Neutralization: The product will be a TFA salt. Neutralize with basic resin (e.g., Amberlyst A-21) or aqueous

      
       workup if solubility permits.
      

Module 3: Troubleshooting (FAQ)

Issue 1: "I am seeing a byproduct with M+119 mass."

Diagnosis: Biuret Formation.[2] Cause: Excess phenyl isocyanate reacted with your formed urea. Solution:

  • Strict Stoichiometry: Use exactly 1.0–1.05 equivalents of isocyanate.

  • Order of Addition: Add isocyanate to the amine, not vice-versa, to keep isocyanate concentration low relative to amine.

  • Temperature: Keep the reaction at RT or below.

Issue 2: "My product is insoluble in everything."

Diagnosis: Urea "Brick-Dust" Aggregation. Cause: Strong intermolecular hydrogen bonding of the urea moiety. Solution:

  • Solvent Switch: Switch from

    
     to 
    
    
    
    or
    
    
    for the reaction.
  • Workup: If it precipitates, that is good! Filter it and wash with

    
    .
    
  • Analysis: Use

    
    -DMSO for NMR. You may need to heat the NMR tube to 
    
    
    
    to break H-bonds for a clean spectrum.
Issue 3: "During Boc deprotection, I see new impurities on LCMS."

Diagnosis: tert-Butylation of the Phenyl Ring. Cause: The tert-butyl cation released during deprotection is an electrophile. The urea nitrogen increases the electron density of the phenyl ring, making it susceptible to attack. Solution:

  • Scavenger Cocktail: Use

    
     (
    
    
    
    ).
  • Alternative Acid: Use

    
     in Dioxane. The chloride ion acts as a nucleophile to quench the tert-butyl cation (forming tert-butyl chloride), which is volatile.
    
Issue 4: "My yield is low in Step 1 (Protection)."

Diagnosis: Poor Selectivity. Cause: If the aniline is electron-rich, the reactivity gap between aliphatic and aromatic amines narrows. Solution:

  • pH Control: Conduct the reaction at pH 4–5. At this pH, the aliphatic amine (

    
    ) is fully protonated (ammonium) and unreactive. The aniline (
    
    
    
    ) remains partially unprotonated and could react, but for Boc protection, we want the aliphatic protected.
  • Reverse Strategy: Actually, for Boc, simply relying on kinetics at

    
     is best. If that fails, use Fmoc-OSu  at pH 8. The aliphatic amine reacts much faster.
    

References

  • Selectivity of Isocyanates

    • Title: Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway.[3]

    • Source: MDPI (Polymers), 2023.
    • URL:[Link][4]

    • Relevance: details the kinetics of amine-isocyan
  • Boc Deprotection & Scavengers

    • Title: Boc-Protected Amino Groups - Stability and Deprotection.[1][5][]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Standard protocols for acidolytic cleavage and scavenger use.
  • Urea Synthesis Methodology

    • Title: Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2.[7]

    • Source: MDPI (Molecules), 2024.[1]

    • URL:[Link][4]

    • Relevance: Provides alternative routes and context for unsymmetrical urea stability.
  • Fmoc vs.

    • Title: Fmoc Solid Phase Peptide Synthesis - Mechanisms and Side Reactions.[]

    • Source: ChemPep.
    • Relevance: Comparative analysis of PG stability under basic/acidic conditions.

Sources

Validation & Comparative

Comparative Guide: IC50 Profiling of Phenylurea Derivatives in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Phenylurea Scaffold in Kinase Inhibition[1]

Phenylurea derivatives represent a cornerstone in the design of Type II kinase inhibitors . Unlike Type I inhibitors that bind the active (DFG-in) conformation of the kinase, phenylureas stabilize the inactive DFG-out conformation. This distinct binding mode confers high selectivity and potency but introduces specific challenges in IC50 determination, particularly regarding incubation times and ATP competition.

This guide objectively compares the inhibitory profiles (IC50) of established phenylurea drugs (Sorafenib, Regorafenib) against emerging experimental derivatives. It provides a validated experimental framework for accurately measuring these values, emphasizing the kinetic nuances of Type II inhibition.

Mechanistic Basis: The "Linker" Effect

To interpret IC50 values correctly, one must understand the structural causality. The phenylurea moiety acts as a "linker" and "anchor." It bridges the hydrogen bond network between the conserved glutamate (αC-helix) and the aspartate (DFG motif), effectively locking the kinase in an inactive state.

Structural Logic of Type II Inhibition[2][3]
  • Hinge Binding: The "head" of the molecule (often a heterocycle) binds the ATP-binding hinge region.

  • The Urea Bridge: The urea nitrogens function as hydrogen bond donors to the catalytic Glu and DFG-Asp.

  • Hydrophobic Pocket: The "tail" (often a substituted phenyl ring) occupies the allosteric hydrophobic pocket exposed only in the DFG-out conformation.

Visualization: DFG-Out Binding Topology

The following diagram illustrates the critical interaction nodes that define the potency of phenylurea derivatives.

G cluster_Inhibitor Phenylurea Inhibitor Structure Kinase_Cleft Kinase ATP Pocket (DFG-out Conformation) Hinge_Binder Heterocyclic Head (Hinge Binder) Hinge_Binder->Kinase_Cleft ATP Competition Urea_Linker Phenylurea Linker (H-Bond Donor) Glu_Helix Glu (αC-Helix) Urea_Linker->Glu_Helix H-Bond (Critical) Asp_DFG Asp (DFG Motif) Urea_Linker->Asp_DFG H-Bond (Locking) Hydrophobic_Tail Hydrophobic Tail (Allosteric Binder) Hydrophobic_Tail->Kinase_Cleft Allosteric Occupancy Gatekeeper Gatekeeper Residue Gatekeeper->Hinge_Binder Steric Gating

Figure 1: Schematic of the Type II binding mode facilitated by the phenylurea scaffold. The urea linker creates a critical H-bond network that stabilizes the inactive kinase conformation.

Comparative Analysis: IC50 Benchmarks

The following table synthesizes IC50 data from biochemical assays. Note that Regorafenib is structurally a fluoro-analog of Sorafenib, a modification that broadens its kinase affinity profile (e.g., TIE2 inhibition) and enhances potency against VEGFR2.

Table 1: Comparative IC50 Values of Phenylurea Derivatives

CompoundClassTarget KinaseIC50 (nM)Selectivity ProfileKey Structural Feature
Sorafenib FDA ApprovedVEGFR2 (KDR)3 - 15 RAF, PDGFR, FLT3Bis-aryl urea
BRAF (V600E)22 - 38
Regorafenib FDA ApprovedVEGFR2 (KDR)4.2 Broad (inc. TIE2, RET)Fluorinated phenyl ring
TIE2311
Ki8751 ExperimentalVEGFR2 (KDR)0.9 Highly SelectiveQuinoline-urea hybrid
PDGFRα67
Comp. 23j ExperimentalVEGFR2 (KDR)3.7 ModerateTriazolo-quinoxaline

Data Sources: BenchChem [1], NIH PubChem [2], ResearchGate [3]. Values represent biochemical assay means; cellular IC50s (e.g., HUVEC proliferation) will be higher (typically µM range).

Performance Insight:

  • Potency: Ki8751 demonstrates that optimizing the "head" group (quinoline vs. pyridine) while maintaining the phenylurea linker can achieve sub-nanomolar potency, surpassing Sorafenib.

  • Selectivity: Regorafenib's fluorination does not drastically change the primary target IC50 (VEGFR2) compared to Sorafenib but significantly expands the "off-target" polypharmacology, which is beneficial in heterogeneous tumors like HCC.

Validated Protocol: Measuring IC50 for Type II Inhibitors

Critical Warning: Standard kinase protocols often fail for phenylureas because Type II inhibitors exhibit slow-binding kinetics . They require a conformational change (DFG-in to DFG-out) to bind.[1]

  • Error: Short incubation times (<15 min) lead to underestimated potency (artificially high IC50).

  • Correction: You must include a pre-incubation step of enzyme + inhibitor before adding ATP.

Experimental Workflow (ADP-Glo / FRET)

Objective: Determine the IC50 of a phenylurea derivative against VEGFR2.

Reagents
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.

  • ATP: Ultra-pure (concentration = Km of the kinase).

  • Detection Reagent: ADP-Glo (Promega) or HTRF reagents.

Step-by-Step Protocol
  • Compound Preparation:

    • Dissolve phenylurea derivative in 100% DMSO to 10 mM.

    • Prepare 3-fold serial dilutions in DMSO (10 points).

    • Dilute 1:25 into Kinase Buffer (4% DMSO intermediate).

  • Enzyme Pre-Incubation (The "Type II" Step):

    • Add 5 µL of Kinase (e.g., VEGFR2, 0.2 ng/µL) to the plate.

    • Add 2.5 µL of diluted compound.

    • Incubate for 60 minutes at Room Temperature.

    • Reasoning: This allows the kinase population to shift to the DFG-out conformation and equilibrate with the inhibitor [4].

  • Reaction Initiation:

    • Add 2.5 µL of Substrate/ATP mix. Final ATP concentration should equal the

      
       app of the kinase (typically 10-50 µM).
      
    • Incubate for 60 minutes at Room Temperature.

  • Detection:

    • Add 10 µL of ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Fit data to a Sigmoidal Dose-Response (Variable Slope) equation:

      
      
      
Visualization: Experimental Logic Flow

Protocol Start Compound Prep (Serial Dilution) PreInc Pre-Incubation (Enzyme + Inhibitor) 60 MIN Start->PreInc Critical for Type II Initiate Initiate Reaction (+ ATP/Substrate) PreInc->Initiate Equilibrium Reached Reaction Kinase Reaction 60 MIN Initiate->Reaction Stop Detection (ADP-Glo/FRET) Reaction->Stop Data IC50 Calculation (Sigmoidal Fit) Stop->Data

Figure 2: Optimized workflow for Type II inhibitor profiling. The red node highlights the mandatory pre-incubation step required to capture accurate potency data for phenylureas.

Troubleshooting & Interpretation

ObservationPotential CauseSolution
IC50 varies with ATP conc. Competitive inhibitionPhenylureas are ATP-competitive (bind same pocket). Always run assay at

[ATP] to ensure comparable

derivation.
Hill Slope < 0.8 Negative cooperativity or insolubilityPhenylureas have poor aqueous solubility. Ensure DMSO < 1% final and check for precipitation at high concentrations.
IC50 higher than literature Insufficient pre-incubationIncrease pre-incubation to 2 hours. Type II binding is slow.

References

  • BenchChem. (2025).[2][3] A Comparative Analysis of Sorafenib Tosylate and Regorafenib: Mechanisms of Action and Preclinical Efficacy. Retrieved from (Note: Generalized link to source domain based on search context).

  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 11646369, Ki8751. Retrieved from .

  • Yu, M., et al. (2025).[4] Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. Molecules. Retrieved from .

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from .

  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for ACVR2A. Retrieved from .

Sources

A Comparative Analysis of the Biological Activities of [3-(Aminomethyl)phenyl]urea and 1,3-diphenylurea

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of small molecule therapeutics, urea derivatives represent a versatile scaffold, giving rise to a wide array of biological activities. This guide provides a detailed comparison of two such compounds: [3-(Aminomethyl)phenyl]urea and the more extensively characterized 1,3-diphenylurea. While both share a core urea pharmacophore, their distinct substitutions anticipate divergent biological effects, offering unique opportunities for therapeutic intervention. This document will delve into their known and potential biological targets, mechanisms of action, and provide the experimental frameworks necessary to evaluate their activities.

Introduction to the Compounds

This compound , a less-studied molecule, features a reactive aminomethyl group on one of its phenyl rings. This functional group suggests potential for covalent interactions with biological targets or could serve as a key point for hydrogen bonding within a protein's active site. Its biological profile is not well-defined in publicly available literature, necessitating a predictive approach based on the activities of structurally related phenylurea compounds.

1,3-diphenylurea , in contrast, is a well-documented compound with established roles in both plant and mammalian biology. It is recognized as a synthetic cytokinin, influencing plant growth and development, and has been investigated for its potential as an anticancer agent. Its symmetrical diaryl structure provides a foundation for understanding the structure-activity relationships of this class of compounds.

Comparative Biological Activities and Mechanisms of Action

The biological activities of these two urea derivatives diverge significantly, primarily due to the nature of their phenyl ring substitutions.

1,3-diphenylurea: A Molecule with Dual Roles in Plant and Animal Systems

1,3-diphenylurea's biological activities are multifaceted, with the most prominent being its role as a plant growth regulator and its emerging potential in oncology.

In the realm of plant biology, 1,3-diphenylurea and its derivatives are recognized as potent inhibitors of cytokinin oxidase/dehydrogenase (CKX), the primary enzyme responsible for cytokinin degradation. By inhibiting CKX, these compounds increase the endogenous levels of cytokinins, which are crucial hormones for promoting cell division and growth.[1][2] This activity has significant implications for agriculture and plant biotechnology, offering methods to enhance crop yields and stress resistance.[1] The mechanism of action involves the urea scaffold mimicking the substrate of CKX, leading to competitive inhibition.[3]

Hypothesized Signaling Pathway of 1,3-diphenylurea in Plants

G DPU 1,3-diphenylurea CKX Cytokinin Oxidase/ Dehydrogenase (CKX) DPU->CKX Inhibits Cytokinins Endogenous Cytokinins CKX->Cytokinins Degrades Receptor Cytokinin Receptor Cytokinins->Receptor Activates Signal Signal Transduction Receptor->Signal Growth Cell Division & Growth Signal->Growth

Caption: Inhibition of CKX by 1,3-diphenylurea leads to increased cytokinin levels and enhanced plant growth.

Recent studies have highlighted the potential of 1,3-diphenylurea derivatives as anticancer agents. These compounds have been shown to act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-MET), two key receptor tyrosine kinases involved in tumor angiogenesis and metastasis.[4] By simultaneously blocking these pathways, these derivatives can effectively halt tumor progression. The diaryl urea moiety is crucial for binding to the kinase domains of these receptors.[5]

This compound: A Profile Based on Structural Analogy

Direct experimental data on the biological activity of this compound is scarce. However, based on the extensive research into other phenylurea derivatives, we can infer its likely biological targets and activities. The presence of the aminomethyl group is a key structural feature that likely directs its biological activity.

A significant number of urea-based compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH).[3][6][7][8] This enzyme is responsible for the degradation of anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). Inhibition of sEH increases the levels of EETs, thereby reducing inflammation and pain. The 1,3-disubstituted urea pharmacophore is known to mimic the transition state of epoxide hydrolysis, leading to competitive inhibition of sEH.[3] The aminomethylphenyl group of this compound could potentially interact with the active site of sEH, making it a plausible candidate for an sEH inhibitor.

Proposed Mechanism of Action for this compound as an sEH Inhibitor

G AMPU This compound sEH Soluble Epoxide Hydrolase (sEH) AMPU->sEH Potentially Inhibits EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs Metabolizes DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Produces Inflammation Inflammation & Pain EETs->Inflammation Reduces

Caption: Hypothetical inhibition of sEH by this compound, leading to anti-inflammatory effects.

The broader class of aminophenyl urea derivatives has been investigated for antiproliferative effects. For instance, 3-amino-N-phenyl-1H-indazole-1-carboxamides have demonstrated potent inhibition of cancer cell growth, inducing a block in the G0-G1 phase of the cell cycle.[9] It is conceivable that this compound could exhibit similar cytotoxic or cytostatic activities against various cancer cell lines.

Quantitative Data Summary

The following table summarizes the available quantitative data for 1,3-diphenylurea derivatives. No direct experimental data for this compound is currently available in the public domain.

Compound ClassTargetAssay TypeIC50 ValueReference
1,3-diphenylurea Derivatives Cytokinin Oxidase/Dehydrogenase (CKX)Enzyme Inhibition10-8 M range[1][2]
1,3-diphenylurea Appended Aryl Pyridines c-METEnzyme Inhibition18 nM - 170 nM[4]
VEGFR-2Enzyme Inhibition24 nM - 320 nM[4]
MCF-7 (Breast Cancer)Cytotoxicity0.76 µM - 21.5 µM[4]
PC-3 (Prostate Cancer)Cytotoxicity1.85 µM - 3.42 µM[4]
1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Derivatives Various Cancer Cell LinesCytotoxicity1.25 µM - 8.44 µM[10]

Experimental Protocols

To facilitate further research and a direct comparison of these compounds, detailed protocols for key biological assays are provided below.

Protocol 1: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is designed to assess the inhibitory potential of a test compound, such as this compound, against sEH.

Workflow for sEH Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis P1 Prepare Assay Buffer (0.1 M Sodium Phosphate, pH 7.4) E1 Add Buffer, Enzyme, and Test Compound to 96-well plate P1->E1 P2 Dilute Recombinant sEH Enzyme P2->E1 P3 Prepare Test Compound Stock Solution (in DMSO) P3->E1 P4 Prepare Substrate Solution (e.g., PHOME in ethanol) E3 Initiate reaction by adding Substrate P4->E3 E2 Pre-incubate at 37°C for 5 minutes E1->E2 E2->E3 E4 Incubate at 37°C for 30-60 minutes E3->E4 E5 Stop reaction (e.g., with urea solution) E4->E5 A1 Measure Fluorescence (Ex/Em appropriate for product) E5->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 value A2->A3

Caption: Step-by-step workflow for determining the sEH inhibitory activity of a test compound.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL bovine serum albumin (BSA).

    • Enzyme Solution: Recombinant human or murine sEH diluted in assay buffer to the desired concentration.

    • Substrate Solution: A fluorescent sEH substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate, is prepared in ethanol.

    • Test Compound: A stock solution of the test compound is prepared in DMSO and serially diluted.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test compound.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • The formation of the fluorescent product is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of the aforementioned substrate).[11]

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control (DMSO).

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Cell Culture:

    • Cancer cell lines (e.g., MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • The test compound is dissolved in DMSO and serially diluted in culture medium.

    • The culture medium is removed from the wells and replaced with medium containing various concentrations of the test compound.

    • Cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[11]

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of this compound and 1,3-diphenylurea. While 1,3-diphenylurea has established roles as a cytokinin oxidase/dehydrogenase inhibitor and shows promise as an anticancer agent, the biological profile of this compound remains largely unexplored. Based on structural analogies to other bioactive urea derivatives, it is hypothesized to possess sEH inhibitory and antiproliferative activities.

Future research should focus on the synthesis and direct biological evaluation of this compound to validate these hypotheses. The experimental protocols provided herein offer a robust framework for such investigations. A thorough understanding of the structure-activity relationships within this class of compounds will be invaluable for the rational design of novel therapeutics targeting a range of diseases, from inflammatory disorders to cancer.

References

  • Di Mola, I., et al. (2011). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Journal of Medicinal Chemistry, 54(17), 6135-6145.
  • Al-Warhi, T., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(3), 1363.
  • Sanna, F., et al. (2021). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Pharmaceuticals, 14(8), 799.
  • Benci, K., et al. (2021).
  • Gracy, J., et al. (2020). Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors. Organic & Biomolecular Chemistry, 18(28), 5397-5407.
  • Rutkauskas, K., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Gurdere, M. B., et al. (2018). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h.
  • Yamasaki, H., et al. (1995). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. The Journal of Antibiotics, 48(12), 1433-1440.
  • Rutkauskas, K., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • Chen, Y. R., et al. (2020). Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors. European Journal of Medicinal Chemistry, 203, 112422.
  • Nisler, J., et al. (2021). Diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors for biotechnology and agriculture. Journal of Experimental Botany, 72(4), 1335-1346.
  • El-Sayed, N. N. E., et al. (2022). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry, 13(10), 1239-1256.
  • Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 96(16), 8849-8854.
  • Mok, M. C., & Mok, D. W. S. (2001). Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. HORTSCIENCE, 36(5), 804-806.
  • Kim, I. H., et al. (2014). Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. PloS one, 9(5), e97571.
  • Werbrouck, S. P. (2017). Chemistry of Phenylurea Cytokinins.
  • Ploch, S., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11669.
  • Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)
  • Murvanidze, N., et al. (2023). New diphenylurea-derived cytokinin oxidase/ dehydrogenase inhibitors for plant tissue culture. Acta Horticulturae, (1359), 17-22.
  • Kaur, G., et al. (2021). A Soluble Epoxide Hydrolase Inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis. International Journal of Molecular Sciences, 22(9), 4562.
  • Al-Ostoot, F. H., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 274.
  • Wikipedia. (2023). Cytokinin.
  • Liu, J. Y., et al. (2013). Substituted Phenyl Groups Improve the Pharmacokinetic Profile and Anti-Inflammatory Effect of Urea-Based Soluble Epoxide Hydrolase Inhibitors in Murine Models. Journal of medicinal chemistry, 56(6), 2639-2651.
  • Ota, A., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology letters, 12(5), 3747-3754.
  • Guryev, A. A., et al. (2023). 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. Molecules, 29(1), 81.

Sources

Structural Validation of [3-(Aminomethyl)phenyl]urea: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical workflow for the structural validation of [3-(Aminomethyl)phenyl]urea using Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for medicinal chemists and analytical scientists requiring rigorous verification of regiochemistry in urea-based scaffolds.

Executive Summary

This compound is a critical pharmacophore found in various kinase inhibitors and urea-transporter antagonists (e.g., analogues of Berotralstat). Its structural integrity hinges on the precise placement of the aminomethyl group relative to the urea moiety.

This guide compares the "performance" of 1H NMR against alternative analytical methods (MS, IR) for resolving the specific challenge of regioisomer differentiation (meta vs. para). While Mass Spectrometry (MS) offers superior sensitivity, it fails to distinguish the meta-isomer from the para-impurity without complex fragmentation studies. NMR provides the only self-validating, non-destructive method to definitively assign the 1,3-substitution pattern.

Part 1: The Structural Challenge

The synthesis of this compound typically involves the reduction of 3-cyanophenylurea or 3-nitrobenzylamine derivatives. A common failure mode in this pathway is the formation of regioisomers (if starting materials are impure) or bis-urea byproducts.

The Competitors: Isomer Landscape
FeatureTarget: Meta-Isomer Alternative: Para-Isomer Alternative: Ortho-Isomer
Symmetry Asymmetric (

)
Symmetric (

axis)
Asymmetric (

)
Spin System ABCD (Four distinct signals)AA'BB' (Two distinct doublets)ABCD (Complex roofing)
Diagnostic Signal Isolated Singlet (H2) None None

Part 2: Experimental Protocol

Sample Preparation
  • Solvent: DMSO-d

    
     (99.9% D) is mandatory.
    
    • Reasoning: Chloroform-d (

      
      ) often fails to solubilize polar urea derivatives and causes broadening of exchangeable protons (
      
      
      
      ). DMSO stabilizes the urea conformation via hydrogen bonding, sharpening the critical amide signals.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1]

Acquisition Parameters (Standard 400/600 MHz)
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration of protons with different relaxation times.

  • Relaxation Delay (D1):

    
     second (critical for accurate integration of the aromatic singlet).
    
  • Scans (NS): 16–64 (sufficient for >10 mg).

Part 3: Structural Validation Logic (The "Performance")

This section details the step-by-step assignment logic. The "performance" of the validation is measured by the identification of three distinct structural zones.

Zone A: The Urea "Fingerprint" (Downfield Region)

The urea moiety provides two distinct exchangeable signals in DMSO-d


.
  • 
     ~8.6 ppm (1H, s, -NH-Ar):  The proton attached to the aromatic ring is deshielded by anisotropy and conjugation.
    
  • 
     ~5.8 ppm (2H, br s, -CO-NH
    
    
    
    ):
    The terminal amino protons appear as a broad singlet.
    • Validation Check: If this integrates to <2H or appears as a triplet, suspect polymerization or reaction with the aminomethyl group (bis-urea formation).

Zone B: The Regioisomer "Tell" (Aromatic Region)

This is the comparative advantage of NMR. You must identify the 1,3-substitution pattern .

  • 
     ~7.5 ppm (1H, t/s, H2):  The "Isolated Singlet" . This proton is flanked by the urea and aminomethyl groups. It appears as a singlet (or narrow triplet due to long-range 
    
    
    
    coupling). This signal is absent in the para-isomer.
  • 
     ~7.1–7.3 ppm (2H, m, H4/H5):  Overlapping multiplets representing the protons ortho and meta to the urea.
    
  • 
     ~6.8 ppm (1H, d, H6):  Typically the most shielded doublet, ortho to the electron-donating alkyl group.
    
Zone C: The Aminomethyl Anchor (Aliphatic Region)
  • 
     ~3.7–3.9 ppm (2H, s, Ar-CH
    
    
    
    -N):
    A sharp singlet.
    • Pro-Tip: If the compound is an HCl salt , this shifts downfield to ~4.0 ppm, and the amine protons (

      
      ) appear as a broad distinct signal at ~8.2 ppm.
      

Part 4: Comparative Analysis (NMR vs. Alternatives)

The following table compares the validation "performance" of NMR against Mass Spectrometry (LC-MS) and Infrared Spectroscopy (IR).

Table 1: Method Performance Matrix
Validation Metric1H NMR (Recommended) LC-MS (Alternative) FT-IR (Supporting)
Isomer Resolution High. Distinct splitting patterns (Singlet vs Doublets) definitively separate Meta from Para.Low. Meta/Para isomers have identical m/z (166.1). Requires difficult MS/MS fragmentation.Medium. Fingerprint region (1500-600 cm⁻¹) differs, but requires exact reference standards.
Purity Quantification Absolute. Molar ratios of solvent/impurities calculated directly from integration.Relative. Ionization efficiency varies between impurities; not quantitative without standards.Qualitative. Good for functional groups, poor for quantification.
Structural Insight Connectivity. 2D methods (HMBC) prove the -CH2- is attached to the ring.Mass Only. Confirms formula (

), not connectivity.
Functional Group. Confirms Urea (C=O ~1660 cm⁻¹) and Amine.

Part 5: Visualization of the Validation Workflow

The following diagram illustrates the logical decision tree for validating the structure and rejecting common impurities.

ValidationLogic Sample Unknown Sample (Candidate: this compound) Solvent Dissolve in DMSO-d6 Sample->Solvent UreaCheck Check 5.0 - 9.0 ppm: Is Urea Present? (Signals at ~8.6 & ~5.8 ppm) Solvent->UreaCheck AromaticCheck Analyze 6.5 - 7.5 ppm: Check Substitution Pattern UreaCheck->AromaticCheck Yes Invalid_Struct REJECT: Missing Functional Group UreaCheck->Invalid_Struct No (Missing Urea signals) MetaPath Pattern: Singlet (H2) + 2 Doublets + Triplet (ABCD System) AromaticCheck->MetaPath Isolated Singlet Found ParaPath Pattern: Two Doublets (symmetric) (AA'BB' System) AromaticCheck->ParaPath Symmetric Doublets OrthoPath Pattern: Complex Multiplets (Roofing effect) AromaticCheck->OrthoPath Complex Splitting AliphaticCheck Check 3.0 - 4.0 ppm: Benzylic CH2 Signal? MetaPath->AliphaticCheck Invalid_Para REJECT: Para-Isomer Impurity ParaPath->Invalid_Para OrthoPath->Invalid_Struct Valid VALIDATED: This compound AliphaticCheck->Valid Singlet at ~3.8 ppm AliphaticCheck->Invalid_Struct Missing/Shifted

Figure 1: Decision tree for the structural validation of this compound, highlighting the critical differentiation between meta- and para-isomers.

References

  • ChemicalBook. Phenylurea NMR Spectrum and Physical Properties. (Provides baseline shifts for the phenylurea scaffold).

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 1H Chemical Shifts. University of Wisconsin-Madison. (Authoritative source for additivity rules and benzylic shift predictions).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • PubChem. Compound Summary for CID 16773423 (Related Urea Derivative). (Used for validating molecular weight and general urea properties).

  • ResearchGate. 1H NMR spectrum of urea in DMSO-d6. (Validates the chemical shift of the urea -NH2 protons in DMSO).

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of Aminomethyl Phenylureas

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of urea-based pharmacophores—specifically Aminomethyl Phenylureas —structural elucidation is a critical bottleneck. These scaffolds are potent cytokinin analogs and privileged structures in kinase inhibitors. However, they frequently co-exist with positional isomers (meta/para) that possess significantly different biological activities but identical molecular weights.

This guide provides a definitive technical comparison between the Ortho-Aminomethyl Phenylurea (the "Product" / active scaffold) and its Meta/Para isomers (the "Alternatives" / impurities). By leveraging the "Ortho Effect" in ESI-MS/MS, researchers can unambiguously distinguish these isomers without relying solely on chromatographic resolution.

Key Differentiator
  • Ortho-Isomer: Undergoes intramolecular cyclization , leading to a dominant neutral loss of ammonia (

    
    , -17 Da) or amine, forming a stable cyclic cation.
    
  • Meta/Para-Isomers: Cannot cyclize. They follow standard urea fragmentation, characterized by C-N bond cleavage , yielding isocyanate and amine fragment ions.

Mechanistic Comparison: The "Ortho Effect" vs. Standard Cleavage

The structural differentiation relies on the spatial proximity of the aminomethyl group to the urea carbonyl. This section details the causality behind the spectral differences.

The Product: Ortho-Aminomethyl Phenylureas (Cyclization Pathway)

When the aminomethyl group ($ -CH_2NH_2 $) is in the ortho position relative to the urea linkage, the molecule possesses a built-in nucleophile (the amine nitrogen) and an electrophile (the urea carbonyl).

  • Protonation: The molecule is protonated on the urea oxygen or the benzylic amine.

  • Nucleophilic Attack: The benzylic nitrogen attacks the urea carbonyl carbon.

  • Elimination: This forms a tetrahedral intermediate that collapses to expel a small neutral molecule (typically ammonia or the terminal amine of the urea), resulting in a stable quinazolinone-like cyclic ion .

  • Result: A dominant

    
     or 
    
    
    
    peak.
The Alternatives: Meta/Para-Isomers (Cleavage Pathway)

In meta and para isomers, the aminomethyl group is too distant to attack the carbonyl. The fragmentation is dictated by standard bond energies.

  • Protonation: Occurs on the urea oxygen.

  • Bond Scission: The weakest bond (the C-N urea bond) cleaves.

  • Result: Formation of characteristic isocyanate ions (

    
    ) and benzylamine cations . There is no  facile loss of ammonia.
    

Visualization of Fragmentation Pathways[1][2][3][4][5][6][7]

The following diagram illustrates the divergent pathways for the Ortho (Product) and Para (Alternative) isomers.

FragmentationPathways Ortho_Precursor Ortho-Aminomethyl Phenylurea [M+H]+ Transition_State Cyclic Tetrahedral Intermediate Ortho_Precursor->Transition_State Nucleophilic Attack (Ortho Effect) Cyclic_Product Quinazolinone Ion [M+H - NH3]+ Transition_State->Cyclic_Product Loss of NH3 (-17 Da) Para_Precursor Para-Aminomethyl Phenylurea [M+H]+ Linear_Cleavage Urea Bond Scission Para_Precursor->Linear_Cleavage No Cyclization Possible Fragment_Isocyanate Isocyanate Ion [RNCO]+ Linear_Cleavage->Fragment_Isocyanate Path A Fragment_Amine Benzylamine Ion [R-NH3]+ Linear_Cleavage->Fragment_Amine Path B

Figure 1: Divergent fragmentation pathways. The Ortho isomer (Blue) cyclizes to lose ammonia, while the Para isomer (Red) undergoes linear bond cleavage.

Experimental Protocol: Self-Validating Workflow

To replicate these results and validate the isomer identity, follow this standardized LC-MS/MS protocol. This workflow is designed to be self-validating : the presence of the cyclic ion confirms the ortho-structure.

Instrumentation Parameters
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Analyzer: Q-TOF or Orbitrap (High Resolution is preferred for exact mass confirmation of the neutral loss).

  • Collision Gas: Nitrogen or Argon.

Step-by-Step Method
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Direct Infusion/Injection: Inject 5 µL into the LC-MS stream (Flow rate: 0.3 mL/min).

  • MS1 Scan: Acquire full scan (m/z 100–1000) to confirm the parent ion

    
    .
    
  • MS2 Acquisition (The Critical Step):

    • Isolate the parent ion (Isolation width: 1.0 Da).

    • Apply a Stepped Collision Energy (CE) ramp: 15, 30, and 45 eV.

    • Rationale: Low CE preserves the cyclic ion; High CE fragments the ring. Stepped CE ensures you capture the diagnostic transition.

  • Data Analysis: Extract Ion Chromatograms (EIC) for:

    • Parent Ion

      
      .
      
    • Cyclic Product

      
      .
      
    • Cleavage Product (Amine/Isocyanate).

Comparative Data Analysis

The following table summarizes the expected spectral features. Use this to interpret your MS/MS spectra.[2][3][4]

FeatureOrtho-Isomer (Product) Meta/Para-Isomer (Alternative) Diagnostic Value
Dominant Fragment

(Loss of

)

or

High (Binary distinction)
Mechanism Intramolecular CyclizationLinear Bond CleavageConfirms spatial geometry
Low Energy (10-20 eV) Stable Cyclic Cation observedMinimal fragmentationOrtho cyclizes easily
High Energy (>40 eV) Ring opening fragmentsExtensive shatteringLess diagnostic
Relative Abundance Base Peak is often the Cyclic IonBase Peak is Amine/IsocyanateQuantitative ratio
Case Study Example: N-phenyl-N'-(2-aminomethylphenyl)urea
  • Ortho-Isomer Spectrum:

    • Parent: m/z 242.

    • Base Peak: m/z 225 (

      
      ). The formation of the dihydroquinazolinone ring is thermodynamically favored.
      
  • Para-Isomer Spectrum:

    • Parent: m/z 242.

    • Base Peak: m/z 122 (Aminomethylaniline cation) or m/z 119 (Phenyl isocyanate).

    • Note: The peak at m/z 225 is negligible or absent.

References

  • Differentiation of Positional Isomers of Urea Derivatives

    • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ioniz
    • Source:

  • The Ortho Effect in Mass Spectrometry

    • “Ortho Effects” in the Mass Spectra of Derivatives of Hydroxy-, Mercapto- and Aminobenzenecarboxylic Acids.
    • Source:

  • Hidden Ortho Effects in Amides

    • A hidden ortho effect in the electron ionisation mass spectra of some 2′-alkyl substituted 2- and 3-thiophenecarboxanilides.
    • Source:

  • General Fragmentation of Phenylureas

    • Electrospray liquid chromatography quadrupole ion trap mass spectrometry determin
    • Source:

Sources

Benchmark Compounds for Phenylurea Cytotoxicity Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the selection, application, and validation of benchmark compounds for phenylurea cytotoxicity assays. It focuses on the dual nature of the phenylurea scaffold—widely used in both antineoplastic drug discovery (kinase inhibitors) and environmental toxicology (herbicides).

Executive Summary & Strategic Context

The phenylurea scaffold (


) is a privileged structure in medicinal chemistry. It serves as the pharmacophore for multi-kinase inhibitors like Sorafenib  (anti-cancer) and as the core for photosystem II inhibitors like Diuron  (herbicides).

When designing cytotoxicity assays for novel phenylurea derivatives, selecting the correct benchmark is critical to determine if your compound acts as a potent antineoplastic agent or merely a non-specific toxin. This guide categorizes benchmarks into Clinical Standards (for efficacy comparison) and Toxicological Standards (for safety profiling).

The "Gold Standard" Selection Matrix
CategoryBenchmark CompoundPrimary MechanismTypical IC50 (HepG2)Application
Clinical Standard Sorafenib (Nexavar) RAF/VEGFR/PDGFR Inhibition2.5 – 5.0 µMPotency reference for anticancer SAR studies.
Mechanistic Control Regorafenib Angiogenic Kinase Inhibition1.0 – 3.0 µMStructural analog with higher potency; useful for SAR expansion.
Toxicological Ref. Diuron Mitochondrial Uncoupling (Mammalian)> 100 µMNegative control for off-target mammalian toxicity (herbicide origin).
General Cytotoxin Doxorubicin DNA Intercalation0.1 – 0.5 µMSystem sensitivity check (Positive Control).

Mechanistic Grounding: Why These Benchmarks?

Sorafenib: The Phenylurea Pharmacophore

Sorafenib is the definitive positive control for phenylurea cytotoxicity assays in oncology. Its diarylurea structure allows it to bind to the ATP-binding pocket of kinases (C-Raf, B-Raf) and the activation loop of VEGFR.

  • Why use it? If your novel phenylurea derivative does not show cytotoxicity comparable to Sorafenib (single-digit micromolar range), it likely lacks specific kinase inhibitory activity.

  • Mode of Action: It induces apoptosis via the intrinsic mitochondrial pathway and downregulates the MEK/ERK signaling cascade.

Diuron: The Specificity Filter

While Diuron is a potent herbicide, it exhibits low acute toxicity in mammalian cells.

  • Why use it? High cytotoxicity of a novel phenylurea in mammalian cells without kinase selectivity suggests non-specific membrane disruption or mitochondrial toxicity—undesirable traits for a drug candidate. Diuron serves as a "safety baseline."

Pathway Visualization: Sorafenib vs. General Toxicity

The following diagram illustrates the divergent pathways of a targeted phenylurea (Sorafenib) versus a non-specific toxicant.

PhenylureaMechanism Compound Novel Phenylurea Derivative Target Kinase Target (VEGFR/RAF) Compound->Target Specific Binding Mito Mitochondria Compound->Mito Non-specific Uncoupling Sorafenib Benchmark: Sorafenib Sorafenib->Target High Affinity Signaling MEK/ERK Downregulation Target->Signaling Inhibition Necrosis Necrosis/Lysis (Off-Target) Mito->Necrosis ATP Depletion Apoptosis Apoptosis (Desired) Signaling->Apoptosis

Figure 1: Mechanistic divergence between targeted kinase inhibition (Sorafenib) and non-specific mitochondrial toxicity.

Validated Experimental Protocols

Phenylureas are notoriously hydrophobic. The following protocols are optimized to prevent compound precipitation, which causes false negatives in cytotoxicity assays.

Protocol A: Optimized MTT Assay for Phenylureas

Objective: Determine IC50 values with high reproducibility despite solubility limits.

Reagents:

  • Vehicle: DMSO (Anhydrous, ≥99.9%).

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilizer: Acidified Isopropanol (0.04 N HCl in isopropanol) or pure DMSO.

Step-by-Step Workflow:

  • Stock Preparation (Critical Step):

    • Dissolve Sorafenib (Benchmark) and Test Compounds at 10 mM or 20 mM in 100% DMSO.

    • Note: Sonicate for 10 minutes if turbidity persists. Phenylureas often require warming to 37°C to fully dissolve.

  • Serial Dilution (The "Intermediate Plate" Method):

    • Do NOT dilute directly into the cell culture plate. This causes "shock precipitation."

    • Create a 200x concentration series in a separate V-bottom 96-well plate using 100% DMSO.

    • Dilute these stocks 1:100 into pre-warmed culture medium (Intermediate Stock).

    • Add the Intermediate Stock 1:2 to the cells.

    • Final DMSO Concentration: Must remain constant (e.g., 0.5%) across all wells, including the vehicle control.

  • Incubation:

    • Seed cells (e.g., HepG2 or MCF-7) at 3,000–5,000 cells/well.

    • Incubate for 24 hours for attachment.

    • Treat with compounds for 48 to 72 hours . (Phenylureas often act cytostatically; 24h is insufficient for Sorafenib benchmarks).

  • Readout:

    • Add MTT reagent (final 0.5 mg/mL). Incubate 3–4 hours at 37°C.

    • Aspirate media carefully (formazan crystals are easily dislodged).

    • Solubilize with 100 µL DMSO.[1] Shake for 15 mins.

    • Read Absorbance at 570 nm (Reference: 630 nm).

Protocol B: LDH Release (Membrane Integrity)

Objective: Distinguish between apoptosis (drug effect) and necrosis (toxicity).

  • Benchmark Behavior: Sorafenib should show low LDH release at IC50 concentrations (indicating intact membranes/apoptosis). High LDH release suggests necrosis (non-specific toxicity).

  • Method: Use a commercial LDH kit on the supernatant before performing the MTT assay on the attached cells (multiplexing).

Experimental Workflow & Quality Control

To ensure data integrity, follow this rigorous screening logic.

AssayWorkflow Start Compound Stock (10-20 mM in DMSO) QC_Solubility Solubility Check (Microscopy for crystals) Start->QC_Solubility Screen_1 Single Dose Screen (10 µM) QC_Solubility->Screen_1 Clear Solution Decision >50% Inhibition? Screen_1->Decision Decision->Start No (Discard) DoseResponse Dose-Response (IC50) (0.01 - 100 µM) Decision->DoseResponse Yes Validation Mechanism Check (Annexin V / Caspase 3) DoseResponse->Validation Hit Confirmation Benchmarks Include Benchmarks: Sorafenib (Pos) DMSO (Neg) Benchmarks->DoseResponse Parallel Run

Figure 2: Logical workflow for screening phenylurea derivatives, emphasizing solubility checks and benchmark integration.

Comparative Data Reference

Use this table to validate your internal assay performance. If your Sorafenib IC50 deviates significantly (>2-fold) from these values, recalibrate your cell density or DMSO handling.

Cell LineTissue OriginSorafenib IC50 (µM) [1, 2]Doxorubicin IC50 (µM)Notes
HepG2 Liver Carcinoma2.5 – 4.50.2 – 0.5Standard model for hepatocellular carcinoma (HCC).
Huh-7 Liver Carcinoma3.0 – 6.00.1 – 0.3Often more resistant than HepG2.
MCF-7 Breast Cancer4.0 – 7.00.1 – 0.4Sorafenib acts via RAF inhibition here.
HUVEC Endothelial0.5 – 2.0< 0.1Highly sensitive due to VEGFR inhibition (Anti-angiogenic).
Fibroblasts Normal Tissue> 20.0> 1.0Specificity Check: Good drugs should spare these.

References

  • Adnane, L., et al. (2006). "Sorafenib (BAY 43-9006, Nexavar®), a Dual-Action Inhibitor That Targets RAF/MEK/ERK Pathway in Tumor Cells and Tyrosine Kinases in Tumor Vasculature." Methods in Enzymology.

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases." Cancer Research.

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

  • Giacomelli, C., et al. (2016). "New diarylureas as antitumor agents: Synthesis and biological evaluation." European Journal of Medicinal Chemistry.

  • BenchChem. "Application Notes and Protocols for Cytotoxicity Testing of Urease-IN-12." BenchChem Technical Guides.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of [3-(Aminomethyl)phenyl]urea

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing science, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we use, including their safe and compliant disposal. [3-(Aminomethyl)phenyl]urea is a valuable reagent in various research and development applications. However, like any specialized chemical, its disposal requires a methodical approach grounded in safety, regulatory compliance, and environmental stewardship.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined here are designed to be a self-validating system, ensuring the safety of laboratory personnel and adherence to institutional and federal standards. We will move beyond simple instructions to explain the causality behind each step, empowering you to make informed decisions for this and other chemical reagents.

The Foundation of Safety: Hazard Identification and Risk Assessment

Proper disposal protocols are not arbitrary; they are a direct consequence of a chemical's intrinsic hazards. A thorough risk assessment is the first and most critical step. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that dictate our handling and disposal strategy.[1]

Hazard ClassGHS Hazard StatementImplication for Handling and Disposal
Skin Irritation H315: Causes skin irritation[1]Requires the use of nitrile gloves and a lab coat to prevent direct contact. All contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
Eye Irritation H319: Causes serious eye irritation[1]Mandates the use of chemical safety goggles. An eyewash station must be accessible.
Skin Sensitization H317: May cause an allergic skin reaction[1]Repeated or prolonged contact must be avoided. This reinforces the need for meticulous handling to prevent exposure and subsequent sensitization.
Respiratory Irritation H335: May cause respiratory irritation[1]Handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation of dust particles.

Understanding these hazards is non-negotiable. They inform the necessity for specific PPE, dictate engineering controls like fume hoods, and establish the rationale for treating this compound as regulated chemical waste.

The Core Disposal Principle: Professional Management

The cardinal rule for disposing of this compound is that it must be managed as hazardous chemical waste. It must never be disposed of via sanitary sewers or mixed with general household garbage.[2] The rationale is twofold:

  • Environmental Protection: As a synthetic organic molecule, its introduction into aquatic ecosystems can be harmful. Standard wastewater treatment plants are not designed to neutralize such specialized chemicals.[3]

  • Safety and Infrastructure Integrity: Chemical reactions within a drainage system can generate toxic gases, cause corrosion, or create other unforeseen hazards.

Therefore, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be collected and transferred to an approved waste disposal facility.[3] This is typically managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[4]

Step-by-Step Protocol for Waste Collection and Disposal

This protocol ensures a safe, compliant, and systematic approach to waste management from the point of generation to its final collection.

Step 1: Assemble and Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the following:

  • Chemical Safety Goggles: To protect against eye irritation.[1]

  • Nitrile Gloves: To prevent skin contact and potential irritation or sensitization. Always check the manufacturer's glove compatibility chart for the specific solvent if the urea is in solution.[5]

  • Laboratory Coat: To protect skin and clothing.[5]

Step 2: Prepare a Designated Hazardous Waste Container

The integrity of the waste stream begins with the container.

  • Select a Compatible Container: Use a clean, leak-proof container made of chemically inert material, such as amber glass or high-density polyethylene (HDPE).[6][7] The original reagent bottle is often an ideal choice.[7]

  • Ensure Proper Closure: The container must have a tightly fitting screw cap to prevent leaks and the release of fumes.[7][8][9] Parafilm or stoppers are not acceptable for transport.

  • Leave Headspace: Do not overfill the container. Leave at least 5-10% of the volume as empty headspace to allow for thermal expansion of liquids.[6]

Step 3: Label the Waste Container Immediately

Proper labeling is a critical safety and regulatory requirement under OSHA and EPA guidelines.[10][11][12]

  • Attach a Waste Tag: Affix a hazardous waste tag or label before adding any waste to the container.[5][13]

  • Complete All Information: Clearly write the full chemical name, "this compound," and list any solvents or other chemicals in the mixture. Chemical formulas or abbreviations are not sufficient.[13] Include the approximate concentrations and identify the associated hazards (e.g., "Irritant," "Sensitizer").

Step 4: Segregate Chemical Waste Streams

The causality behind waste segregation is the prevention of dangerous chemical reactions.[14]

  • Isolate from Incompatibles: As an amine-containing compound, this compound waste must be kept separate from incompatible materials.[8] Store it away from:

    • Strong Oxidizing Agents: To prevent vigorous, potentially explosive reactions.[5]

    • Acids: To avoid acid-base reactions that can generate heat.

    • Other Reactive Chemicals: Do not mix with other waste streams unless you have confirmed their compatibility.

  • Solid vs. Liquid: Collect solid waste (pure compound, contaminated wipes) separately from liquid waste (solutions).

Step 5: Accumulate Waste in a Designated Area

Store the prepared waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the direct control of laboratory personnel.

  • Clearly marked with a "Hazardous Waste" sign.[15]

  • Equipped with secondary containment (e.g., a spill tray) to contain any potential leaks.[13]

Step 6: Arrange for Timely Disposal

Do not allow waste to accumulate indefinitely.

  • Request Pickup: When the container is full or has been accumulating for a set period (e.g., 8-9 months, check your institutional policy), arrange for a pickup through your EHS office.[13]

  • Documentation: Maintain any required logs or records as per your institution's Chemical Hygiene Plan (CHP).[16]

Managing Spills and Contaminated Materials

Accidents happen, and a prepared response is key to maintaining safety.

For a small, contained spill of solid this compound:

  • Control and Alert: Alert others in the lab. If there is significant dust, evacuate the immediate area.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.

  • Contain and Collect: Gently sweep the solid material up and place it into your designated hazardous waste container.[3] Avoid actions that create dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, followed by ethanol) and paper towels.

  • Dispose of Contaminated Materials: All materials used for cleanup (gloves, wipes, etc.) must be placed in the solid hazardous waste container.[14]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing this compound waste in a laboratory setting.

G cluster_0 Waste Generation Point cluster_1 Disposal Pathways cluster_2 Actionable Steps cluster_3 Final Disposition Start Waste Generated (this compound or contaminated material) Decision_Type What is the nature of the waste? Start->Decision_Type Process_Bulk Bulk Solid or Unused Reagent Decision_Type->Process_Bulk Solid Process_Solution Solution Waste Decision_Type->Process_Solution Liquid Process_Spill Spill Debris & Contaminated PPE Decision_Type->Process_Spill Spill/Contamination Process_Container Empty Container Decision_Type->Process_Container Empty Reagent Bottle Action_Collect_Solid 1. Place in labeled solid hazardous waste container. 2. Segregate from incompatibles. Process_Bulk->Action_Collect_Solid Action_Collect_Liquid 1. Pour into labeled liquid hazardous waste container. 2. Segregate from incompatibles. Process_Solution->Action_Collect_Liquid Process_Spill->Action_Collect_Solid Action_Rinse 1. Triple rinse with suitable solvent. 2. Collect rinsate as liquid hazardous waste. Process_Container->Action_Rinse Store Store sealed container in Satellite Accumulation Area Action_Collect_Solid->Store Action_Collect_Liquid->Store Action_Rinse->Action_Collect_Liquid Rinsate Action_Dispose_Container Deface label and dispose of clean container in appropriate lab glass/ plastic recycling. Action_Rinse->Action_Dispose_Container Cleaned Container EHS_Pickup Arrange pickup via Institutional EHS Store->EHS_Pickup

Caption: Decision workflow for the disposal of this compound waste.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding the chemical's hazards, adhering to the core principle of professional waste management, and meticulously following a step-by-step protocol for segregation, containerization, and labeling, researchers can ensure a safe environment and maintain full regulatory compliance. This commitment to the complete chemical lifecycle is a hallmark of scientific excellence and integrity.

References

  • University of Washington. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Urea. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Azomureş S.A. (2024). Safety Data Sheet - Urea. Retrieved from [Link]

  • Towson University. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]

  • PubChem. (n.d.). (3-Aminophenyl)urea. National Center for Biotechnology Information. Retrieved from [Link]

  • Acinor AS. (2012). Safety Data Sheet - Urea. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories (Standard No. 1910.1450). Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. YouTube. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA FactSheet. Retrieved from [Link]

  • C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link]

  • MCF Environmental Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Stanford University. (n.d.). Lab Safety Coordinator Binder. Retrieved from [Link]

  • CountyOffice.org. (2024). The Federal EPA Hazardous Waste Regulations Are Found Where?. YouTube. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.